Calcium bromide dihydrate
Description
Evolution of Research Paradigms for Inorganic Hydrates
The study of inorganic hydrates, which are salts containing water molecules within their crystal structure, has evolved considerably over time. wikipedia.orgbritannica.com Initially, research focused on basic characterization and determining the definite ratio of water molecules to the salt, known as the water of crystallization. wikipedia.org
The advent of more sophisticated analytical techniques marked a significant shift in research paradigms. For instance, X-ray diffraction has allowed for detailed structural analysis of hydrated crystals. britannica.com This has led to a deeper understanding of how water molecules are bound, whether directly to the metal center or crystallized with the metal complex. wikidoc.org A notable example is the investigation of cobalt(II) chloride, which famously changes color from blue to red upon hydration. wikipedia.org
Modern research often focuses on the functional aspects of inorganic hydrates. They are crucial in materials science for developing new materials with specific optical, electrical, or magnetic properties. numberanalytics.com In construction, the hydration and dehydration of compounds like gypsum (a hydrate (B1144303) of calcium sulfate) are fundamental to their application. wikidoc.orgpcc.eu Furthermore, the study of gas hydrates, such as methane (B114726) clathrates found under the ocean floor, is a significant area of research due to their potential as an energy resource. britannica.com The understanding of hydrate isomerism, where compounds have the same molecular formula but differ in the arrangement of water molecules, has also become a key area of study, contributing to advancements in catalysis and medicine. numberanalytics.com
Current State of Calcium Bromide Hydrate Research: A Scholarly Overview
Current research on calcium bromide and its hydrates is multifaceted, with a strong emphasis on its thermochemical properties and applications in various industrial and scientific domains. The different hydrated forms of calcium bromide, including the dihydrate, are a subject of ongoing investigation to understand their phase transitions and stability. acs.org
A significant area of research revolves around the use of calcium bromide in thermal energy storage. tandfonline.com Studies have explored its hydration and dehydration reactions for developing heat storage systems, particularly for applications like waste heat recovery in automobiles. tandfonline.com Research has shown that solid calcium bromide has a high heat yield from its dissolution reaction, making it a promising material for this purpose. tandfonline.com
In the field of construction materials, calcium bromide is being investigated for its effects on the properties of cement and mortar. researchgate.netmdpi.com Research has shown that CaBr₂ can influence the early strength of mortar and shorten setting times, partly by forming new crystalline phases during the hydration process. researchgate.net For instance, the formation of a new crystal, Ca₄Al₂O₆Br₂·10H₂O, has been identified as a key factor in these improvements. researchgate.net
Furthermore, advanced analytical techniques are being employed to study the fundamental properties of calcium bromide hydrates. These studies aim to clarify the different hydrate phases and their transitions, which have been a subject of some debate in historical literature. acs.org The development of more efficient and environmentally friendly methods for producing calcium bromide is also an active area of research. acs.org
Significance of Dihydrate Form in Specialized Chemical Systems
Calcium bromide dihydrate (CaBr₂·2H₂O) is a specific crystalline form of calcium bromide that is particularly significant in certain specialized applications. wikipedia.orglookchem.com While other hydrates of calcium bromide exist, the dihydrate is often sought for its particular physical and chemical properties. wikipedia.orglookchem.com
One of the most prominent uses of calcium bromide, including its dihydrate form, is in the oil and gas industry. wikipedia.orgpatsnap.comchemimpex.com It is used to create high-density, solids-free brines for drilling, completion, and workover fluids. wikipedia.orgchemimpex.comsolentchem.com These fluids help to control pressure in the wellbore, preventing blowouts and ensuring the efficiency of drilling operations. patsnap.comchemimpex.com The dihydrate form is a convenient powder that can be used to formulate these brines, especially where transporting liquid calcium bromide is not economical. solentchem.com
In addition to its role in drilling fluids, this compound is used in other industrial and laboratory settings. It can function as a dehydrating agent, removing moisture from solvents and air. chemimpex.compatsnap.com In chemical synthesis, it serves as a source of bromide ions for various reactions. patsnap.com It is also used in freezing mixtures, as a food preservative, in photography, and as a fire retardant. wikipedia.orgugandachemical.comextramarks.com Recent research has also explored its use in controlling mercury emissions from coal combustion. wikipedia.orgnih.gov
The following table summarizes some of the key properties of this compound:
| Property | Value |
| Molecular Formula | CaBr₂·2H₂O |
| Appearance | White crystalline powder |
| Molar Mass | 235.98 g/mol wikipedia.org |
| Melting Point | 38°C (dissolves in its own water of hydration) lookchem.com |
| Density | 2.290 g/cm³ lookchem.com |
Historical Context of Calcium Bromide Studies in Chemistry and Material Science
The study of calcium bromide is intertwined with the discovery and investigation of the element bromine in the 19th century. niscpr.res.in Bromine was first identified in 1826 by Antoine-Jérôme Balard. niscpr.res.in Early chemical studies focused on the synthesis of various bromide compounds, including calcium bromide. lookchem.com The first preparation of calcium bromide was documented in 1924. lookchem.com
Initial methods for producing calcium bromide involved reacting calcium oxide or calcium carbonate with hydrobromic acid. extramarks.comtestbook.com These early studies were fundamental to understanding the basic chemical properties of alkaline earth metal halides.
The 20th century saw an expansion of research into the applications of calcium bromide. A significant development was its use in the medical field as a sedative, although this application has largely been superseded by modern medications. patsnap.comsndb.in A major turning point in the industrial use of calcium bromide came in 1972 with its introduction as a high-density fluid for oil well completion. niscpr.res.in This spurred further research into the physical properties of its aqueous solutions.
In more recent times, the focus of calcium bromide research has shifted towards materials science. researchgate.net Its role in creating new materials and its potential in applications like thermal energy storage and environmental remediation continue to drive scientific inquiry. tandfonline.comnih.gov The historical progression of calcium bromide studies mirrors the broader evolution of chemical science, from fundamental discovery to the development of specialized, high-performance materials.
Structure
2D Structure
Properties
IUPAC Name |
calcium;dibromide;dihydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2BrH.Ca.2H2O/h2*1H;;2*1H2/q;;+2;;/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XABDSFFYLIOFDO-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O.O.[Ca+2].[Br-].[Br-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Br2CaH4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40617030 | |
| Record name | Calcium bromide--water (1/2/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40617030 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.92 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22208-73-7 | |
| Record name | Calcium bromide--water (1/2/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40617030 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies and Crystallization Studies of Calcium Bromide Dihydrate
Controlled Crystallization Techniques for Calcium Bromide Hydrates
The ability to control the crystallization process is paramount for obtaining pure, well-defined crystals of a desired hydrate (B1144303). This involves manipulating thermodynamic driving forces and kinetic pathways to favor the nucleation and growth of a specific crystalline phase, such as calcium bromide dihydrate.
The formation of a specific calcium bromide hydrate from an aqueous solution is fundamentally governed by the temperature and the solute concentration, which dictates the level of supersaturation. The phase diagram of the calcium bromide-water system illustrates the stability regions for its various hydrates, including the dihydrate (CaBr₂·2H₂O), tetrahydrate (CaBr₂·4H₂O), and hexahydrate (CaBr₂·6H₂O). nih.gov, frontiersin.org, researchgate.net For crystallization to occur, the solution must be supersaturated, meaning the concentration of CaBr₂ is higher than its equilibrium solubility at a given temperature. googleapis.com, google.com
Research on the hydration and dehydration pathways shows that the transition between hydrate states is highly temperature-dependent. In thermogravimetric analysis (TGA) experiments, the transition from the monohydrate to the dihydrate was observed upon cooling to around 88°C at a water vapor pressure of 10 mbar. acs.org Conversely, during heating, the dihydrate transforms back to the monohydrate at approximately 99°C. acs.org By carefully controlling the solution temperature and concentration to enter the dihydrate's stability region on the phase diagram and achieve a state of supersaturation, the selective crystallization of CaBr₂·2H₂O can be achieved.
| Transition | Process | Approximate Temperature (°C) | Conditions |
|---|---|---|---|
| Anhydrate → Monohydrate | Hydration (Cooling) | ~117 | 10 mbar H₂O vapor pressure |
| Monohydrate → Dihydrate | Hydration (Cooling) | ~88 | 10 mbar H₂O vapor pressure |
| Dihydrate → Monohydrate | Dehydration (Heating) | ~99 | 10 mbar H₂O vapor pressure |
| Monohydrate → Anhydrate | Dehydration (Heating) | ~137 | 10 mbar H₂O vapor pressure |
The kinetics of crystallization—encompassing both nucleation and growth rates—can be significantly altered by the presence of additives or impurities in the crystallization solution. d-nb.info, cambridge.org These foreign substances can interact with the crystal surface, affecting the rate of integration of new ions and modifying the crystal habit (shape). researchgate.net The effects are often concentration-dependent and can range from growth inhibition to acceleration or induction of different crystal morphologies. researchgate.net
Impurities can inhibit crystal growth by adsorbing onto the crystal surface, particularly at active growth sites like kinks and steps, thereby blocking the addition of solute molecules. researchgate.net, jst.go.jp The effectiveness of an inhibitor often relates to its ability to integrate into or strongly adsorb onto the crystal lattice. For example, in the crystallization of calcium sulfate (B86663) dihydrate, a compound with a similar cation, the presence of various ions such as Mg²⁺, Li⁺, Na⁺, and K⁺ was found to decrease nucleation and growth kinetics, with the divalent Mg²⁺ having a much stronger inhibiting effect than the monovalent ions. leeds.ac.uk Strontium (Sr²⁺) has a significant effect on calcium sulfate crystallization, reflecting the similar ionic radii of Sr²⁺ and Ca²⁺ which allows for substitution in the crystal lattice. acs.org
Conversely, some impurities can act as nucleating agents, reducing the energy barrier for nucleation and speeding up crystallization. The presence of phosphate (B84403) was found to first accelerate and then retard the growth of calcium sulfate dihydrate as its concentration increased. acs.org While specific studies detailing a wide range of additives for this compound are limited, the principles observed in similar systems are applicable. The presence of other salts, such as LiBr, NaBr, or MgBr₂, in a solution will alter the solubility and crystallization boundaries of CaBr₂ hydrates, as shown in phase diagram studies of multicomponent systems. frontiersin.org, acs.org
| Impurity Ion Type | Example Ions | General Effect on Crystallization Kinetics | Mechanism |
|---|---|---|---|
| Monovalent Cations | Li⁺, Na⁺, K⁺ | Minor to moderate inhibition | Adsorption on crystal surfaces |
| Divalent Cations | Mg²⁺, Sr²⁺ | Strong inhibition | Adsorption and/or lattice substitution |
| Trivalent Cations | Al³⁺, Fe³⁺ | Significant inhibition, morphology changes | Strong surface adsorption affinity |
| Anions | PO₄³⁻, F⁻ | Complex effects (acceleration or inhibition), morphology changes | Surface adsorption, formation of surface species, formation of aggregates |
Directed self-assembly (DSA) is an advanced materials synthesis strategy that utilizes the intrinsic properties of molecules to spontaneously form ordered structures. brewerscience.com This approach integrates block copolymers or other templates with manufacturing processes to create nanoscale features. brewerscience.com While specific research on the directed self-assembly of this compound into nanostructures is not widely documented, the principles can be extrapolated from studies on other calcium-based salts like calcium carbonate and calcium phosphate. nih.gov, rjtcsonline.com
The synthesis of nanostructured materials often involves performing crystallization in the presence of surfactants, polymers, or chelating agents that control nucleation and growth. For instance, surfactants like cetyltrimethylammonium bromide (CTAB) have been used to create nanostructures of hydroxyapatite (B223615) and vaterite (a calcium carbonate polymorph). sbmu.ac.ir, nih.gov These molecules can form micelles or adsorb to specific crystal faces, guiding the growth into morphologies like nanorods, nanosheets, or hierarchical flower-like structures. nih.gov
A hypothetical approach for the directed self-assembly of this compound could involve a hydrothermal or solvothermal synthesis route. In this method, precursor salts are heated in a solvent in the presence of a structure-directing agent. For CaBr₂·2H₂O, this could involve the controlled hydration of anhydrous CaBr₂ in a non-aqueous solvent containing a polymer or surfactant, followed by a temperature-controlled crystallization step. The choice of agent would be critical; a chelating ligand could bind to calcium ions, influencing the formation of primary nanorod building blocks, which then self-assemble into more complex hierarchical structures. nih.gov The goal of such research would be to create materials with high surface area or other unique properties conferred by their nanoscale architecture.
Novel Synthetic Routes to this compound and Related Hydrates
Beyond traditional crystallization from aqueous solutions, novel synthetic pathways are being explored to produce specific hydrates with greater control over purity, stoichiometry, and physical form. These methods include precise control over hydration-dehydration cycles and solvent-free solid-state reactions.
The reversible reaction between a lower hydrate (or anhydrous salt) and water vapor is the basis for thermochemical energy storage systems. mdpi.com By carefully controlling the temperature and water vapor pressure, it is possible to drive the reaction toward the formation of a specific hydrate, such as CaBr₂·2H₂O. acs.org The hydration of calcium bromide is a stepwise process, proceeding from the anhydrate to the monohydrate, and then to the dihydrate as temperature decreases or water vapor pressure increases. acs.org
Studies have shown that these hydration steps are reversible, although the dehydration pathway may occur at different temperatures, indicating kinetic or thermodynamic hysteresis. acs.org, acs.org For example, experiments show that CaBr₂ anhydrate takes up one mole of water to form the monohydrate at around 117°C (at 10 mbar water vapor pressure), which is stable until about 88°C, at which point it transitions to the dihydrate. acs.org The reverse process, dehydration of the dihydrate to the monohydrate, occurs at a slightly higher temperature of around 99°C. acs.org
Optimizing these cycles involves finding the ideal temperature, pressure, and time parameters to maximize the conversion to the desired hydrate while ensuring the material remains stable over many cycles. mdpi.com For strontium bromide (SrBr₂), a chemically similar salt hydrate, studies have demonstrated good chemical reversibility over 100 hydration/dehydration cycles, a promising indicator for related systems like CaBr₂. dlr.de The preparation of single crystals of the dihydrate has been achieved by heating a mixture of CaBr₂ with a specific molar ratio of water (3 moles H₂O per mole CaBr₂) in an autoclave to 200°C and then allowing it to cool. acs.org
Solid-state synthesis offers a solvent-free alternative to traditional solution-based methods, often providing better control over the final product's stoichiometry and phase. Mechanochemistry, which uses mechanical energy (e.g., from ball milling) to induce chemical reactions, is a promising solid-state pathway.
A potential mechanochemical route to calcium bromide involves the high-energy ball milling of solid reactants like calcium oxide (CaO) and a bromine source such as ammonium (B1175870) bromide (NH₄Br). smolecule.com The reaction proceeds as follows:
CaO + 2NH₄Br → CaBr₂ + 2NH₃ + H₂O
A key advantage of this solvent-free method is the ability to precisely control the degree of hydration. By conducting the milling process under a controlled humidity atmosphere (e.g., 30-50% relative humidity), the in-situ generated water and atmospheric moisture can be used to directly form specific hydrate phases, including the dihydrate. smolecule.com This avoids the need for a separate hydration step and the subsequent drying required in aqueous synthesis, which can be energy-intensive. nih.gov Traditional synthesis involves reacting calcium oxide or calcium carbonate with hydrobromic acid or elemental bromine, followed by crystallization from the resulting solution. wikipedia.org, collegedunia.com The solid-state pathway represents a more direct and potentially more efficient route to producing specific hydrates like this compound.
Synthesis in Non-Aqueous and Mixed Solvent Systems
While the dissolution of calcium bromide in water followed by crystallization is a common method, several synthetic routes produce the compound through reactions where the subsequent hydration and crystallization steps are critical. Although water is often the most cost-effective solvent, various chemical reactions can be employed to generate calcium bromide, which is then typically crystallized from an aqueous solution to form its hydrated states, including the dihydrate. google.comgoogle.com
One established method involves the reaction of calcium oxide (CaO) or calcium carbonate (CaCO₃) with hydrobromic acid (HBr). collegedunia.com Another approach utilizes the reaction of calcium oxide with bromine (Br₂) in the presence of a reducing agent like formic acid or formaldehyde. wikipedia.org The reaction can be represented as: CaO + Br₂ + HCO₂H → CaBr₂ + H₂O + CO₂ wikipedia.org
A different synthetic pathway, known as the ferrous bromide method, begins with the reaction of iron filings with bromine in water to produce ferrous bromide. Subsequently, slaked lime (calcium hydroxide) is added to this solution, leading to a metathesis reaction that forms calcium bromide and iron(III) hydroxide (B78521). The iron precipitate is filtered off, and the resulting calcium bromide solution is concentrated and cooled to crystallize the dihydrate. guidechem.com
The liquid ammonia (B1221849) method offers another alternative, using liquid ammonia, calcium oxide, and bromine as raw materials. guidechem.com In this process, ammonia is introduced into a lime milk solution, followed by the addition of bromine. guidechem.comgoogleapis.com The primary reactions involve the rapid formation of hydrobromic acid from bromine and ammonia, which then reacts with calcium hydroxide to yield calcium bromide. googleapis.com After the reaction, excess ammonia is removed, and the solution is purified and concentrated to obtain this compound. guidechem.com These methods highlight chemical synthesis routes that produce the calcium bromide salt, which is subsequently hydrated and crystallized.
Mechanistic Investigations of Hydration and Dehydration Processes
The processes by which calcium bromide (CaBr₂) absorbs and releases water molecules are critical for applications such as thermal energy storage. acs.org Mechanistic studies have been conducted to understand the hydration and dehydration pathways, particularly the transitions between the anhydrous form, the dihydrate, and other intermediate hydrates. nih.gov While various hydrates such as the nonahydrate, hexahydrate, tetrahydrate, and dihydrate have been reported, the specific intermediate steps during hydration and dehydration have been a subject of debate. google.comnih.gov
Recent investigations using techniques like thermogravimetric analysis (TGA) and powder X-ray diffraction have clarified the hydration and dehydration pathways between the anhydrous and dihydrate states. acs.orgnih.gov These studies reveal that a stable monohydrate phase is the sole intermediate in both the hydration and dehydration processes under the examined conditions. acs.orgacs.org This behavior is notably more straightforward compared to its sister salt, calcium chloride (CaCl₂), which exhibits more complex and path-dependent transitions. nih.gov
The crystal structure of this compound is identical to that of calcium chloride dihydrate, apart from differences in unit cell size due to the larger bromide anion. acs.orgnih.gov However, the intermediate monohydrate of CaBr₂ has a different crystal structure than the monohydrate of CaCl₂. acs.org
The thermodynamics and kinetics of the phase transitions between calcium bromide hydrates are essential for defining their operational conditions. The phase diagram for the transitions between the anhydrate, monohydrate, and dihydrate can be constructed by determining the kinetic onsets of these transitions at various water vapor pressures. nih.gov
Thermogravimetric analysis (TGA) is a key tool for this analysis. By cycling the temperature at controlled heating and cooling rates under a constant water vapor pressure, the temperatures at which hydration and dehydration steps begin (kinetic onsets) can be precisely measured. acs.org For example, in one study conducted at a water vapor pressure of 10 mbar and a cooling rate of 0.2 K/min, the uptake of one mole of water to form the monohydrate from the anhydrous salt was observed to begin at approximately 117 °C. acs.org
The following table summarizes the kinetic onsets for the hydration and dehydration of calcium bromide at a water vapor pressure of 10 mbar, as determined by TGA.
| Transition | Process | Onset Temperature (°C) | Heating/Cooling Rate |
| Anhydrate ↔ Monohydrate | Hydration | ~117 | 0.2 K/min |
| Monohydrate → Anhydrate | Dehydration | Not specified | 0.2 K/min |
Data derived from thermogravimetric analysis experiments. acs.org
Kinetic studies on similar salt hydrate systems, such as strontium bromide (SrBr₂), have shown a thermal hysteresis, where the dehydration temperature is significantly higher than the hydration temperature at the same water vapor pressure. dlr.de For SrBr₂, this difference was found to be as large as 53 K under certain conditions. dlr.de While CaBr₂ exhibits more regular behavior, understanding these kinetic factors is crucial for designing efficient thermal energy storage systems. nih.gov
The sequence of hydrate formation and decomposition can sometimes differ depending on whether the salt is undergoing hydration or dehydration, a phenomenon known as path dependency. nih.gov A well-documented example is calcium chloride (CaCl₂), which displays complex path-dependent behavior. acs.orgnih.gov During hydration, CaCl₂ transitions from the anhydrate to the dihydrate via a tritohydrate intermediate. nih.gov In contrast, during dehydration, it proceeds from the dihydrate back to the anhydrate via a monohydrate intermediate. nih.gov
To investigate whether calcium bromide exhibits similar complexity, comparative studies have been performed. These investigations have shown that CaBr₂ behaves in a much more regular and predictable manner. acs.orgnih.gov Experiments reveal that for the transitions between the anhydrous and dihydrate forms, only a stable monohydrate phase is observed as an intermediate. acs.orgacs.org Crucially, this monohydrate is present during both the hydration and dehydration cycles, indicating a lack of the complex path dependency seen in CaCl₂. nih.gov
The table below contrasts the hydration and dehydration pathways for CaBr₂ and CaCl₂ between their anhydrous and dihydrate forms.
| Compound | Process | Intermediate Hydrate(s) | Path-Dependent? |
| CaBr₂ | Hydration | Monohydrate | No |
| Dehydration | Monohydrate | ||
| CaCl₂ | Hydration | Tritohydrate | Yes |
| Dehydration | Monohydrate |
This comparison highlights the more regular behavior of CaBr₂. nih.gov
The behavior of salt hydrates can change when they are confined within the nanoscale pores of a host matrix. nih.gov This confinement can alter phase transition temperatures and even the hydration/dehydration pathways themselves. nih.govresearchgate.net Studies on CaCl₂ have shown that its path-dependent hydration steps are modified when it is confined in a porous material. nih.gov
To determine if similar effects occur with calcium bromide, researchers have impregnated mesoporous silica (B1680970) gels with CaBr₂ and studied its hydration-dehydration cycles. acs.orgnih.gov In these experiments, silica gels with average pore diameters of 6 nm and 11 nm were used as the host matrix. nih.gov The composites were subjected to the same isobaric TGA cycles as the bulk salt. nih.gov
The results from powder diffractograms and measurements of kinetic onsets demonstrated that CaBr₂ performs the same hydrate steps when confined in these mesoporous structures as it does in its bulk form. acs.orgnih.govacs.org This finding indicates that, unlike CaCl₂, the hydration and dehydration behavior of calcium bromide is not significantly altered by spatial confinement within this range of pore sizes, further underscoring its stable and predictable phase transition behavior. nih.gov
Structural Elucidation and Advanced Characterization of Calcium Bromide Dihydrate
High-Resolution Crystallographic Analysis
Single-crystal X-ray diffraction (SCXRD) stands as the definitive method for determining the crystal structure of a compound. For calcium bromide dihydrate, single crystals have been grown to facilitate this analysis. acs.org The results from SCXRD studies have shown that CaBr₂·2H₂O crystallizes in the orthorhombic system with the space group Pbcn. acs.org This specific space group imposes certain symmetry constraints on the arrangement of atoms within the unit cell.
The analysis of the diffraction data allows for the precise determination of the unit cell parameters, which define the dimensions of the repeating unit of the crystal structure.
| Crystallographic Parameter | Value |
| Crystal System | Orthorhombic |
| Space Group | Pbcn |
Table 1: Crystallographic data for this compound derived from single-crystal X-ray diffraction studies. acs.org
While SCXRD provides the fundamental crystal structure, powder X-ray diffraction (PXRD) is a powerful and more routinely used technique for the identification of crystalline phases and the analysis of polycrystalline materials. cambridge.org In the context of calcium bromide hydrates, PXRD is crucial for ensuring that the correct hydrate (B1144303) phase is present and for monitoring phase transitions. acs.org
Researchers utilize PXRD to confirm that the same crystal structures are consistently formed during hydration and dehydration cycles. acs.orgresearchgate.net For instance, in situ PXRD, often employing a high-temperature attachment, allows for the observation of structural changes as the material is subjected to varying temperatures and humidity levels. acs.org This is particularly important for distinguishing between the dihydrate, monohydrate, and anhydrous forms of calcium bromide. acs.org The resulting diffraction pattern, a plot of intensity versus diffraction angle (2θ), serves as a unique fingerprint for the crystalline phase, allowing for its unambiguous identification when compared to reference patterns. ccp14.ac.uk
The crystal structure of this compound exhibits clear relationships with other hydrated alkaline earth halides. Notably, CaBr₂·2H₂O is isostructural with calcium chloride dihydrate (CaCl₂·2H₂O), meaning they share the same crystal structure and symmetry. acs.org The primary difference between the two lies in the size of the unit cell, which is larger for the bromide salt due to the larger ionic radius of the bromide anion compared to the chloride anion. acs.org
This structural similarity does not extend to all hydrates of calcium bromide or to all other alkaline earth halides. For example, the monohydrate of calcium bromide has a different crystal structure from the monohydrate of calcium chloride. acs.org Furthermore, higher hydrates of calcium bromide, such as the hexahydrate and nonahydrate, adopt different crystal structures altogether, often featuring more complex coordination environments around the calcium ion, such as Ca(H₂O)₈ antiprisms. acs.orgresearchgate.net
Spectroscopic Characterization Techniques
Spectroscopic methods provide complementary information to diffraction techniques by probing the vibrational and electronic environments of the atoms and molecules within the crystal lattice.
Infrared (IR) and Raman spectroscopy are powerful, non-destructive techniques that measure the vibrational modes of a molecule. acs.org These vibrations are specific to the chemical bonds and the local symmetry of the molecular groups, providing a "vibrational fingerprint" of the compound. For hydrated salts like CaBr₂·2H₂O, these techniques are particularly sensitive to the vibrations of the water molecules of hydration.
The IR and Raman spectra of this compound exhibit characteristic bands corresponding to the stretching and bending modes of the water molecules. The positions and splitting of these bands are influenced by the coordination of the water molecules to the calcium ion and the hydrogen bonding network within the crystal. sci-hub.se For example, the O-H stretching vibrations typically appear in the 3800–3200 cm⁻¹ region, while the H-O-H bending modes are found around 1700–1600 cm⁻¹. sci-hub.se The complementarity of the two techniques is crucial, as some vibrational modes may be active in Raman but not in IR, and vice versa, providing a more complete picture of the vibrational structure. acs.org
| Spectroscopic Technique | Typical Information Obtained |
| Infrared (IR) Spectroscopy | Probes changes in the dipole moment during vibration. Strong signals for polar bonds like O-H. |
| Raman Spectroscopy | Probes changes in polarizability during vibration. Often provides good signals for symmetric, non-polar bonds. |
Table 2: Complementary nature of Infrared and Raman spectroscopy for structural analysis. acs.org
Nuclear Magnetic Resonance (NMR) spectroscopy is a technique that probes the local magnetic environment of specific atomic nuclei. For this compound, ⁴³Ca NMR spectroscopy can provide unique insights into the immediate coordination environment of the calcium ions. acs.orghuji.ac.il Although ⁴³Ca has a low natural abundance and is a quadrupolar nucleus, which can lead to broad signals, the resulting spectra are highly sensitive to the local structure. huji.ac.ilnih.gov
The chemical shift in ⁴³Ca NMR is intimately related to the electronic structure around the calcium nucleus. acs.org Factors such as the coordination number, the nature of the coordinating atoms (in this case, oxygen from water molecules and bromide ions), and the symmetry of the calcium site all influence the observed chemical shift. acs.orgnih.gov The interaction of the nuclear quadrupole moment with the local electric field gradient provides additional information about the symmetry of the calcium environment. A more symmetric environment results in a sharper NMR signal, while asymmetry leads to broader lines. huji.ac.il Therefore, ⁴³Ca NMR serves as a sensitive probe of the local calcium binding environment within the dihydrate crystal structure.
X-ray Absorption Spectroscopy (XAS) and X-ray Photoelectron Spectroscopy (XPS) for Electronic Structure
X-ray Absorption Spectroscopy (XAS) and X-ray Photoelectron Spectroscopy (XPS) are powerful, element-specific techniques essential for probing the electronic structure and local chemical environment of atoms within a compound. nih.govtaylorfrancis.com XAS measures the absorption of X-rays as a function of energy, revealing information about the unoccupied electronic states and the local coordination geometry around the absorbing atom. nih.gov XPS, conversely, measures the kinetic energy of electrons ejected from a material by X-ray irradiation, providing insight into elemental composition, empirical formula, and the chemical and electronic state of the elements. taylorfrancis.com
For this compound, these techniques offer a detailed view of the Ca²⁺ ion's environment. X-ray Absorption Near-Edge Structure (XANES), a region of the XAS spectrum, is particularly sensitive to the local structure and oxidation state. nih.gov Studies on various calcium compounds confirm that each substance exhibits a unique XANES fine structure at the calcium L₃,₂ edges, a direct consequence of differences in their local atomic arrangement. researchgate.net Research comparing calcium chloride and calcium bromide has shown that the identity of the halide ligand contributes significantly to the energy of the spectral peaks, confirming the sensitivity of these methods to the electronic environment around the calcium ion in CaBr₂. acs.org Analysis of the Ca K-edge XAS spectrum can provide detailed information on the coordination of the Ca²⁺ ion with water molecules and bromide ions. rsc.org The spectral features, such as the main absorption peak, are characteristic of the presence and geometry of the hydration shell around the cation. rsc.org
XPS analysis of calcium bromide provides binding energy values for the core electrons of calcium, bromine, and oxygen (from the water of hydration). xpsdatabase.net These binding energies are highly sensitive to the chemical state of the atom. For instance, shifts in the Si 2p, Ca 2p, and O 1s binding energies in related calcium silicate (B1173343) hydrate systems have been directly correlated with changes in the degree of silicate polymerization and structural ordering. researchgate.net A similar approach for this compound would allow for the precise characterization of its surface chemistry and electronic state, with any variations in the Ca 2p or Br 3d peak positions indicating changes in coordination or bonding.
Microscopic and Morphological Investigations
Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) for Microstructure and Crystal Habit
Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are cornerstone techniques for visualizing the physical characteristics of materials at the micro- and nanoscale. SEM uses a focused beam of electrons to generate high-resolution images of a sample's surface topography, providing critical information on crystal habit, size, and morphology. academie-sciences.frnih.gov TEM, on the other hand, passes electrons through an ultrathin sample to create an image, revealing details about the internal structure, crystallinity, and atomic arrangement.
In the context of this compound, SEM would be employed to characterize the external morphology of its crystals. By analogy with studies on other calcium salts like calcium oxalate (B1200264) dihydrate, SEM can identify characteristic crystal shapes, such as bipyramidal or dodecahedral crystallites, and assess the quality and uniformity of the crystalline powder. academie-sciences.fr While not directly imaging CaBr₂·2H₂O, research has utilized this compound as a medium for the synthesis of other porous materials, with SEM subsequently used to evaluate the resulting morphology. rsc.org
TEM offers the potential to investigate the formation pathways of this compound crystals. Studies on analogous systems, such as calcium silicate hydrate, have used TEM to visualize the transition from an amorphous atomic configuration into an ordered, crystalline structure. researchgate.net A similar investigation of CaBr₂·2H₂O could elucidate the mechanisms of nucleation and growth, revealing how the dihydrate phase forms from solution or via the hydration of the anhydrous or monohydrate forms.
Atomic Force Microscopy (AFM) for Surface Topography and Growth Mechanisms
Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique capable of generating three-dimensional maps of a sample's surface topography with nanoscale precision. researchgate.net The instrument operates by scanning a sharp tip attached to a cantilever across the surface; the deflection of the cantilever due to forces between the tip and the sample is measured and used to construct the topographic image. aip.org A key advantage of AFM is its ability to operate in various environments, including ambient air and liquid, making it suitable for studying hydrated compounds and their growth processes in situ. researchgate.netaip.org
For this compound, AFM is an ideal tool for investigating crystal growth mechanisms at the molecular level. By imaging the crystal surfaces in a controlled environment, researchers can observe the dynamics of crystallization in real-time. This includes visualizing the formation of new crystal layers, the propagation of growth steps, and the identification of surface defects such as screw dislocations or etch pits. Furthermore, AFM can measure the forces between the probe tip and the crystal surface, providing insights into the surface chemistry and interactions with the surrounding environment that govern the growth process. researchgate.net
Advanced Thermal Analysis Techniques for Hydrate Stability
Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) in Hydration Research
Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are fundamental thermal analysis techniques for characterizing the stability and phase transitions of hydrated salts. TGA measures the change in mass of a sample as a function of temperature, while DSC measures the heat flow into or out of a sample during a thermal event. google.com
Isobaric TGA measurements conducted under controlled water vapor pressure are particularly insightful for studying the hydration and dehydration of calcium bromide. acs.org Research has shown that the transition between the anhydrous (CaBr₂), monohydrate (CaBr₂·H₂O), and dihydrate (CaBr₂·2H₂O) forms occurs in distinct, reversible steps. acs.orgacs.org During heating, the dihydrate first loses one mole of water to form the monohydrate, followed by the loss of the second mole at a higher temperature to yield the anhydrous salt. acs.org The process is reversed upon cooling. acs.org These transformations appear as clear steps on the TGA curve, allowing for the precise determination of the transition temperatures. acs.org
The following table summarizes the hydration and dehydration temperatures for calcium bromide observed in an isobaric TGA experiment at a water vapor pressure of 10 mbar.
| Transition | Process | Temperature (°C) |
| Anhydrate ↔ Monohydrate | Hydration (Cooling) | ~117 |
| Dehydration (Heating) | ~137 | |
| Monohydrate ↔ Dihydrate | Hydration (Cooling) | ~88 |
| Dehydration (Heating) | ~99 | |
| Data sourced from isobaric TGA measurements at 10 mbar water vapor pressure. acs.org |
DSC is used to quantify the energetics of these phase transitions. For example, DSC analysis of the related calcium bromide hexahydrate (CaBr₂·6H₂O) has determined its melting enthalpy to be approximately 142.1 J g⁻¹. researchgate.netnist.gov Similar DSC studies on this compound would quantify the enthalpy changes associated with its dehydration steps, providing critical thermodynamic data on its stability.
Coupled Techniques for Evolved Gas Analysis
To unequivocally identify the volatile species responsible for the mass loss observed in TGA, the instrument is often coupled with a gas analyzer, such as a Mass Spectrometer (MS) or a Fourier Transform Infrared (FTIR) Spectrometer. This hyphenated approach, known as TGA-MS or TGA-FTIR, provides real-time chemical analysis of the gases evolved from the sample as it is heated. netzsch.com
In a TGA-MS or TGA-FTIR analysis of this compound, the sample is heated in the TGA furnace while the evolved gas is continuously transferred via a heated line to the analyzer. netzsch.com As the TGA records the stepwise mass loss corresponding to the dehydration to the monohydrate and then to the anhydrous form, the coupled analyzer would detect the presence of water.
TGA-MS: The mass spectrometer would show a distinct signal at a mass-to-charge ratio (m/z) of 18, corresponding to the water molecule (H₂O⁺). This confirms that the mass loss is due to the release of water of hydration. This method has been used effectively to identify evolved water and carbon dioxide from the decomposition of other calcium compounds. uni-konstanz.dequt.edu.au
TGA-FTIR: The FTIR spectrometer would record the infrared spectrum of the evolved gas, showing the characteristic rotational-vibrational absorption bands of water vapor. This provides definitive chemical identification of the released species. researchgate.net
These coupled techniques eliminate ambiguity by directly correlating mass loss events with the chemical identity of the evolved products, providing conclusive evidence that the thermal transitions observed for this compound are indeed dehydration processes.
Solution Chemistry and Complexation Behavior of Calcium Bromide Systems
Aqueous Solution Equilibria and Speciation Studies
In aqueous environments, calcium bromide (CaBr₂) dissociates into calcium (Ca²⁺) and bromide (Br⁻) ions. patsnap.com The behavior of these ions, their interaction with water molecules, and their influence on phase equilibria are critical to understanding the chemistry of concentrated bromide solutions.
Solubility Phase Diagrams of Multicomponent Bromide Systems
The solubility of calcium bromide and the formation of its various hydrates are highly dependent on temperature and the presence of other salts. Studies of solid-liquid equilibria in multicomponent systems containing CaBr₂ provide essential thermodynamic data for industrial applications, such as the utilization of brine resources. nih.gov
Research on the ternary system LiBr-CaBr₂-H₂O at 298.15 K (25°C) has identified several equilibrium solid phases. The phase diagram at this temperature includes crystallization regions for LiBr·2H₂O, CaBr₂·6H₂O, and CaBr₂·4H₂O. frontiersin.org This is analogous to the related chloride system (LiCl-CaCl₂-H₂O), which also forms multiple hydrates and a double salt. frontiersin.org At different temperatures, the stable hydrates of calcium bromide change. For instance, at 273.15 K (0°C), CaBr₂·6H₂O is the stable solid phase in equilibrium with LiBr·2H₂O, while at 323.15 K (50°C), CaBr₂·4H₂O coexists with LiBr·H₂O. nih.gov
A comprehensive review of calcium bromide solubility in water across a temperature range of -22.0°C to 105.0°C confirms the existence of two primary hydrates: CaBr₂·6H₂O and CaBr₂·4H₂O. aip.org The transition temperature between these two hydrates is a key feature of the binary phase diagram. Further investigations into the LiBr-CaBr₂-H₂O system at 35°C and 50°C established the equilibrium crystallization of CaBr₂·4H₂O and CaBr₂·2H₂O, alongside lithium bromide hydrates. researchgate.net
The following table summarizes the stable solid phases in the LiBr-CaBr₂-H₂O system at various temperatures.
| Temperature | Stable Calcium Bromide Hydrates | Other Solid Phases |
| 273.15 K (0°C) | CaBr₂·6H₂O | LiBr·2H₂O |
| 298.15 K (25°C) | CaBr₂·6H₂O, CaBr₂·4H₂O | LiBr·2H₂O, LiBr·H₂O |
| 308.15 K (35°C) | CaBr₂·4H₂O, CaBr₂·2H₂O | LiBr·2H₂O, LiBr·H₂O |
| 323.15 K (50°C) | CaBr₂·4H₂O, CaBr₂·2H₂O | LiBr·H₂O |
This table is generated based on data from multiple research studies. nih.govfrontiersin.orgresearchgate.net
Ionic Interactions and Association Phenomena in Concentrated Solutions
In concentrated aqueous solutions, the simple picture of fully dissociated ions is insufficient. Electrostatic forces lead to significant ion association. acs.org Thermodynamic models based on the Pitzer ion-interaction approach are used to describe the behavior of CaBr₂ solutions up to high concentrations. These models account for specific interactions between pairs (Ca²⁺–Br⁻) and triplets (Ca²⁺–Ca²⁺–Br⁻, etc.) of ions. researchgate.net
Studies on analogous CaCl₂ solutions show that as concentration increases, ion clustering and aggregation become prominent, leading to the formation of solvent-separated ion pairs (where a water molecule is between the cation and anion) and, at very high concentrations, direct contact ion pairs. acs.org This aggregation is a key factor influencing the macroscopic properties of the solution. acs.org The presence of Ca²⁺ and Br⁻ ions alters the structure of water, and these interactions are crucial for accurately modeling the solubility and thermodynamic properties of concentrated brines. ugr.esrsc.org
Hydration Shell Dynamics of Ca²⁺ and Br⁻ Ions
In solution, Ca²⁺ and Br⁻ ions are surrounded by a shell of water molecules, known as the hydration shell or sphere. The structure and dynamics of this shell are fundamental to the ion's chemical reactivity. ugr.esrsc.org For the Ca²⁺ ion, the number of water molecules in its first hydration shell (the coordination number) has been a subject of extensive study, with reported values varying between 6 and 10 depending on the experimental method and the specific salt solution. researchgate.net However, for CaBr₂ solutions specifically, a hydration number of 6 has been reported. researchgate.net More generally, ab initio molecular dynamics simulations suggest an average coordination number for Ca²⁺ that can be influenced by the simulation parameters but often centers around 6 to 7. chemrxiv.org
Coordination Chemistry of Calcium Bromide Dihydrate
The coordination chemistry of calcium is dictated by its relatively large ionic radius and its preference for forming complexes with oxygen- and halide-based ligands. In this compound, both water and bromide act as ligands, coordinating to the central calcium atom.
Ligand Coordination to Calcium Centers in the Presence of Bromide and Water
The calcium ion (Ca²⁺) typically forms coordination complexes by accepting electron pairs from ligands. google.com In the context of calcium bromide hydrates, the primary ligands are water molecules (H₂O) and bromide ions (Br⁻). The coordination environment around the calcium center is a key determinant of the resulting crystal structure. In the solid state, anhydrous CaBr₂ adopts a structure where each calcium center is octahedrally coordinated to six bromide anions. webelements.comwikipedia.org
In hydrated forms, water molecules compete with and often co-coordinate with bromide ions. The larger size of the calcium ion allows for relatively high coordination numbers, typically ranging from 6 to 8. researchgate.netmdpi.com The geometry of these coordination polyhedra can be distorted from ideal geometries like octahedral or cubic, depending on the steric and electronic influences of the ligands.
Formation of Calcium-Bromide-Water Coordination Complexes
Calcium bromide is known to form several hydrates, with the most common being the hexahydrate (CaBr₂·6H₂O) and the dihydrate (CaBr₂·2H₂O). wikipedia.orglookchem.com The dihydrate is a distinct crystalline compound with a specific coordination structure.
Single-crystal X-ray diffraction analysis has determined the crystal structure of this compound (CaBr₂·2H₂O). acs.org It possesses a crystal structure with Pbcn symmetry, which is nearly identical to that of calcium chloride dihydrate. The structure consists of calcium ions coordinated by both bromide ions and water molecules, forming a stable, three-dimensional lattice. acs.org The slightly larger unit cell volume compared to CaCl₂ dihydrate is attributed to the larger ionic radius of the bromide anion. acs.org The formation of this specific dihydrate complex is a result of the intricate balance between the coordination tendencies of the Ca²⁺ ion, the ligand properties of water and bromide, and the packing efficiency of the crystal lattice.
Interactions with Organic Ligands and Biomolecules (e.g., carbohydrates, amino acids)
Calcium bromide's ability to form complexes with various organic molecules, particularly those containing multiple electron-donating groups, is a significant aspect of its chemical behavior. These interactions are crucial in both biological systems and chemical synthesis. The calcium ion (Ca²⁺) typically acts as a Lewis acid, accepting electron pairs from ligands to form coordination complexes.
Interactions with Carbohydrates
Calcium ions exhibit a strong affinity for carbohydrates, often binding to specific arrangements of hydroxyl groups. This interaction can lead to the formation of crystalline complexes and induce conformational changes in the sugar molecule. Calcium bromide has been instrumental in studying these binding phenomena. scientificlabs.co.uk
Crystallographic studies of carbohydrate-calcium bromide complexes reveal detailed information about the coordination geometry. For instance, in the hydrated calcium bromide complex of lactose, the calcium ion is directly involved in binding the carbohydrate. nih.govacs.org Similarly, the crystal structure of a β-D-fructose–this compound complex shows that calcium interactions are responsible for significant distortions in the fructose (B13574) conformation. iucr.org
In the fructose complex, the calcium ion is chelated by pairs of hydroxyl groups, causing the O(2)-O(3) and O(4)-O(5) spacings to shorten by approximately 0.2 Å. iucr.org This chelation also induces notable changes in bond angles and torsion angles within the fructose molecule compared to its uncomplexed state. iucr.org For example, studies on a hydrated α-galactose-calcium bromide complex have also provided insights into the geometrical features of calcium-carbohydrate interactions. acs.org
| Parameter | Change upon Complexation | Reason |
|---|---|---|
| O(2)-C(2)-C(3)-O(3) Torsion Angle | Changed by ~14° | Chelation of Ca²⁺ by hydroxyl pairs |
| O(4)-C(4)-C(5)-O(5) Torsion Angle | Changed by ~9° | |
| C(2)-C(3)-C(4) Bond Angle | Increased by >5° | Attributable to hydroxyl-calcium interactions |
| C(6)-C(5)-O(5) Bond Angle | Increased by >5° |
Interactions with Amino Acids and Peptides
The interaction of calcium ions with amino acids and their polymers (peptides and proteins) is fundamental to many biological processes. The primary binding sites for calcium on amino acids are the carboxyl groups of acidic residues like aspartic acid (Asp) and glutamic acid (Glu). researchgate.netrsc.org While specific studies on this compound with simple amino acids are not abundant, the principles of calcium chelation are well-established.
Organic compounds with multiple electron-donor groups, such as aminopolycarboxylic acids, are powerful chelating agents. iyte.edu.tr The interaction is pH-dependent, with increased binding affinity at higher pH values as carboxyl groups become deprotonated. researchgate.net Research on soybean peptides has shown that peptides rich in Asp and Glu exhibit high calcium-binding capacity. rsc.org The spatial arrangement of these acidic residues within the peptide chain influences the stability of the resulting calcium chelate. rsc.org
A notable example of a complex involving an amino acid derivative is tris-sarcosine calcium bromide ((CH₃NHCH₂COOH)₃CaBr₂). jps.jp In this crystal, the calcium ion is coordinated by the carboxylate groups of the sarcosine (B1681465) molecules. This complex is of interest for its physical properties, such as pressure-induced ferroelectricity, which stems from the structure of the calcium-amino acid complex. jps.jp
Phase Behavior under Extreme Conditions (Temperature, Pressure)
The phase behavior of calcium bromide is significantly influenced by temperature and pressure, primarily due to the formation and transformation of its various hydrates. These hydrates have different crystalline structures and stability ranges.
Under atmospheric pressure, calcium bromide is known to form several hydrates, including the dihydrate (CaBr₂·2H₂O), tetrahydrate (CaBr₂·4H₂O), and hexahydrate (CaBr₂·6H₂O). wikipedia.orgalignchemical.com The transition between these hydrated forms occurs at specific temperatures. For example, the transformation from calcium bromide hexahydrate to calcium bromide tetrahydrate occurs at approximately 32.1–34.2 °C. researchgate.net At very low temperatures, a nonahydrate (CaBr₂·9H₂O) has been reported to form below 220 K (-53.15 °C). researchgate.net Concentrated aqueous solutions of calcium bromide (e.g., 52-54%) have crystallization points below -7 °C. icl-industrialproducts.com
The application of high pressure introduces further complexity to the phase diagram. For concentrated brines used in the oil and gas industry, pressure generally raises the crystallization temperature (TCT), a phenomenon known as the pressure crystallization temperature (PCT). spe.org This is a critical consideration in deepwater drilling operations where both low temperatures and high pressures are encountered. spe.org
High-pressure studies on related systems, such as tris-sarcosine calcium bromide, have revealed pressure-induced phase transitions. In this complex, applying hydrostatic pressure induces a ferroelectric phase transition at low temperatures. jps.jp The transition temperature increases with pressure, demonstrating how external pressure can fundamentally alter the material's properties by modifying its crystal structure and the interactions between its constituent ions and molecules. jps.jp
| Hydrate (B1144303) Formula | Molar Mass (g/mol) | Transition Condition | Reference |
|---|---|---|---|
| CaBr₂·9H₂O | 361.99 | Forms below 220 K (-53.15 °C) | researchgate.net |
| CaBr₂·6H₂O | 307.98 | Stable solid phase at standard temperature | wikipedia.orgalignchemical.comresearchgate.net |
| CaBr₂·4H₂O | 271.95 | Forms from hexahydrate at ~32.1-34.2 °C | researchgate.net |
| CaBr₂·2H₂O | 235.98 | A known, but rare, hydrate form | wikipedia.orgalignchemical.com |
Reaction Chemistry and Catalytic Applications of Calcium Bromide
Calcium Bromide as a Catalyst in Organic Synthesis
Calcium bromide has emerged as an effective catalyst in certain organic reactions, particularly in the synthesis of heterocyclic compounds through multicomponent reactions. Its utility is highlighted by its low cost, accessibility, and environmentally friendly characteristics.
Mechanism of Calcium Bromide Catalysis in Multicomponent Reactions
The catalytic action of calcium bromide in multicomponent reactions, such as the Biginelli reaction for synthesizing dihydropyrimidinones, is attributed to its nature as a Lewis acid. researchgate.net While detailed mechanistic studies specifically for calcium bromide dihydrate are not extensively documented in the provided search results, a general mechanism can be proposed based on its function in similar reactions. In the Biginelli reaction, the calcium ion (Ca²⁺) is thought to activate the carbonyl group of the aldehyde reactant, making it more susceptible to nucleophilic attack.
Catalytic Activity in Specific Organic Transformations (e.g., dihydropyrimidinone synthesis)
Calcium bromide has demonstrated notable catalytic efficiency in the one-pot, three-component synthesis of dihydropyrimidinones (DHPMs) and their thio-analogs via the Biginelli reaction. researchgate.netsciforum.net This reaction typically involves the condensation of an aldehyde, a β-ketoester (like ethyl acetoacetate), and urea (B33335) or thiourea.
Research has shown that using calcium bromide as a catalyst, particularly under microwave irradiation and solvent-free conditions, offers several advantages. researchgate.netsciforum.net These include high product yields, significantly shorter reaction times (as little as 1.5 to 3 minutes), low catalyst loading (2 mol% being optimal), and a simple workup procedure. researchgate.netsciforum.net The method is robust, accommodating a wide array of aromatic aldehydes with both electron-donating and electron-withdrawing substituents, as well as heterocyclic aldehydes, to produce the corresponding DHPMs in excellent yields (often exceeding 90%). researchgate.net
Table 1: Effect of Calcium Bromide Catalyst Loading on Dihydropyrimidinone Synthesis A model reaction using benzaldehyde, ethyl acetoacetate, and urea under microwave irradiation.
| Entry | Catalyst Amount (mol%) | Time (Minutes) | Yield (%) |
|---|---|---|---|
| 1 | 0 | 15 | 25 |
| 2 | 0.5 | 10 | 41 |
| 3 | 1 | 5 | 52 |
| 4 | 2 | 2 | 94 |
| 5 | 5 | 2 | 95 |
Data sourced from a 2016 study on the efficient synthesis of dihydropyrimidinones. researchgate.net
Role of Hydration State in Catalytic Performance
The hydration state of calcium bromide can influence its chemical and physical properties, which in turn affects its catalytic performance. When calcium bromide dissolves in water, it is a hydration process where water molecules surround the Ca²⁺ and Br⁻ ions. brainly.com In the context of thermochemical heat storage, the hydration and dehydration of calcium bromide (CaBr₂) are central to the release and storage of energy. tandfonline.com Experiments have shown a significant difference in the heat released between anhydrous CaBr₂ and its hydrated forms. tandfonline.com
While not directly studying catalytic activity, this principle suggests that the hydration state is critical. In a catalytic context, the water molecules in this compound (CaBr₂·2H₂O) could play a direct role in the reaction mechanism, potentially by influencing the Lewis acidity of the calcium ion or by participating in proton transfer steps. Conversely, in solvent-free reactions, the presence of hydrate (B1144303) water might be essential for the reaction to proceed. The dehydration state was found to be crucial for heat output in heat storage systems, with a substantial increase in heat release observed at a specific level of dehydration. tandfonline.com This implies that controlling the hydration state could be a key parameter for optimizing catalytic efficiency.
Reactivity in Inorganic and Materials Synthesis
Calcium bromide is not only a catalyst but also a reactive component in inorganic and materials chemistry, particularly in the fields of cement and waste treatment.
Formation of Bromine-Containing Calcium Aluminate Hydrates in Cement Chemistry
In cement chemistry, calcium bromide is used as an early-strength agent, especially in low-temperature conditions. researchgate.net Its addition to cement paste leads to the formation of a novel crystalline phase, a bromine-containing calcium aluminate hydrate. researchgate.netmdpi.com Through X-ray diffraction (XRD) and Raman analysis, this new phase has been identified as Ca₄Al₂O₆Br₂·10H₂O . researchgate.netmdpi.com
Role in Debromination Mechanisms in Waste Processing
Calcium bromide plays a crucial role in the debromination of hazardous materials found in waste, such as brominated flame retardants (BFRs) in waste printed circuit boards (WPCBs). researchgate.netnih.gov During the thermal processing (pyrolysis) of these wastes, BFRs break down and release toxic brominated compounds.
In many treatment processes, a calcium-based agent like calcium oxide (CaO) or calcium hydroxide (B78521) (Ca(OH)₂) is added. researchgate.netdioxin20xx.org This agent captures the released hydrogen bromide (HBr) and other bromine species, forming calcium bromide in situ. researchgate.netnih.gov This newly-generated calcium bromide, along with CaO, then actively facilitates the debromination of remaining organic bromides. researchgate.netnih.gov The proposed mechanism involves the coordination of the calcium ion to the bromine atom of the brominated organic molecule (e.g., a brominated phenol). nih.gov This coordination weakens the carbon-bromine (C-Br) bond, making it easier to break and thus completing the debromination process. researchgate.netnih.gov This method effectively mineralizes the organic bromine into a more stable inorganic salt (CaBr₂), reducing the formation of toxic byproducts. dioxin20xx.org
Table 2: Debromination Efficiency of Bromophenols using a Calcium-Based Agent Optimal removal efficiency during pyrolysis of waste printed circuit boards with Ca(OH)₂.
| Brominated Compound | Removal Efficiency (%) |
|---|---|
| 4-bromophenol | 87.5 |
| 2-bromophenol | 74.6 |
| 2,4-dibromophenol | 54.5 |
Data sourced from a 2020 study on in-situ debromination mechanisms. nih.gov
Interactions with Other Metal Halides and Oxides
Calcium bromide's utility is expanded through its interactions with other metal halides and metal oxides. These combinations can lead to synergistic effects, enhancing catalytic activity, improving solubility, or creating novel material properties.
Research into organo-calcium compounds has shown that their preparation can be effectively carried out in the presence of other alkali metal or alkaline earth metal halides. google.com The addition of halides such as lithium chloride, lithium bromide, calcium chloride, or calcium iodide can considerably improve the solubility and reactivity of the organo-calcium catalyst. google.com This suggests the formation of mixed-metal complexes or a modification of the reaction medium that facilitates the desired chemical transformations. For instance, the combination of calcium bromide with calcium chloride has been noted as an effective medium for ammonia (B1221849) storage. iyte.edu.tr
Phase diagram studies of the calcium chloride-calcium bromide system show that these two salts form a complete solid solution, exhibiting a melting point minimum at a specific composition. lookchem.com This miscibility allows for the creation of mixed halide brines with finely tuned densities and crystallization points for applications such as drilling fluids. yogiintermediates.combchem.com In synthesis, the choice of halide can be critical; for example, calcium bromide precipitates more readily than calcium iodide in certain non-aqueous solvents, which can be an advantageous property for product purification. thieme-connect.de
Table 1: Interactions of Calcium Bromide with Other Inorganic Compounds
| Interacting Compound | Compound Type | Nature of Interaction/Application | Reference(s) |
|---|---|---|---|
| Lithium Chloride (LiCl) | Alkali Metal Halide | Enhances solubility and reactivity of organo-calcium catalysts. | google.com |
| Lithium Bromide (LiBr) | Alkali Metal Halide | Enhances solubility and reactivity of organo-calcium catalysts. | google.com |
| Calcium Chloride (CaCl₂) | Alkaline Earth Metal Halide | Forms solid solutions; used in mixed brines and for ammonia storage. | iyte.edu.trlookchem.com |
| Calcium Iodide (CaI₂) | Alkaline Earth Metal Halide | Used in catalyst preparation; exhibits different solubility than CaBr₂. | google.comthieme-connect.de |
| Magnesium Oxide (MgO) | Metal Oxide | Acts as a high-surface-area catalyst support. | google.com |
| Calcium Oxide (CaO) | Metal Oxide | Used as a catalyst support; reactant for CaBr₂ synthesis. | google.comsmolecule.comgeeksforgeeks.org |
| Zinc Oxide (ZnO) | Metal Oxide | Acts as a high-surface-area catalyst support. | google.com |
Mechanistic Investigations of Bromide Ion Reactivity
The chemical behavior of calcium bromide is fundamentally dictated by the reactivity of its constituent ions in solution, primarily the bromide anion (Br⁻). Mechanistic studies have elucidated the various roles this ion can play in chemical reactions.
In aqueous solutions, calcium bromide dissociates into a calcium cation (Ca²⁺) and two bromide anions (Br⁻). patsnap.com This release of bromide ions is crucial for its function in many applications. In chemical synthesis, calcium bromide serves as a source of bromide ions, which are effective nucleophiles. patsnap.com This nucleophilicity is harnessed in organic chemistry for substitution and elimination reactions, enabling the synthesis of a wide array of brominated organic compounds that are precursors in pharmaceuticals and materials science. patsnap.com
The mechanism of bromide's action often involves its interaction with other species in the reaction. For instance, the bromide ion can substitute for other halide ions, such as chloride, in various transport systems and chemical equilibria. iarc.fr The basicity of the bromide ion is a key factor in its reactivity, for example, it is higher than that of the iodide ion, which influences its binding affinity in coordination chemistry. mdpi.com The recognition of bromide ions by certain platinum-porphyrin complexes occurs through the axial coordination of the bromide anion to the central platinum ion, a process driven by Lewis acid-base interactions. mdpi.com
Electrochemical studies provide further insight into the reactivity of the bromide ion. The electro-oxidation of bromide is understood to proceed through a mechanism involving the direct oxidation of the bromide ion (Br⁻) to molecular bromine (Br₂). researchgate.net This is followed by a homogeneous reaction between the newly formed bromine and remaining bromide ions to generate the tribromide anion (Br₃⁻). researchgate.net
Reaction Scheme: Electrochemical Oxidation of Bromide
Heterogeneous Oxidation: 2Br⁻ → Br₂ + 2e⁻
Homogeneous Complexation: Br₂ + Br⁻ ⇌ Br₃⁻
This sequence highlights the dual role of bromide, acting both as the initial reactant at the electrode surface and as a complexing agent in the solution. researchgate.net Understanding these fundamental mechanistic pathways is essential for controlling and optimizing processes where calcium bromide is used as a bromine source or catalyst component.
Table 2: Summary of Bromide Ion (Br⁻) Reactivity Mechanisms
| Mechanistic Role | Description | Application Area | Reference(s) |
|---|---|---|---|
| Nucleophile | The bromide ion participates in substitution and elimination reactions. | Organic Synthesis | patsnap.com |
| Lewis Base | The bromide anion coordinates to Lewis acidic centers, such as metal ions. | Coordination Chemistry, Sensing | mdpi.com |
| Redox Species | Undergoes oxidation to form molecular bromine (Br₂) and tribromide (Br₃⁻). | Electrochemistry, Bromination Reactions | researchgate.net |
Table of Mentioned Compounds
| Compound Name | Formula |
|---|---|
| Calcium bromide | CaBr₂ |
| This compound | CaBr₂·2H₂O |
| Lithium chloride | LiCl |
| Lithium bromide | LiBr |
| Calcium chloride | CaCl₂ |
| Calcium iodide | CaI₂ |
| Magnesium oxide | MgO |
| Calcium oxide | CaO |
| Zinc oxide | ZnO |
| Aluminum oxide | Al₂O₃ |
| Silicon dioxide | SiO₂ |
| Ammonia | NH₃ |
| Bromine | Br₂ |
| Tribromide | Br₃⁻ |
| Platinum(II)-5,10,15,20-tetra-(4-methoxy-phenyl)-porphyrin | PtTMeOPP |
| Indium(III) bromide | InBr₃ |
| Magnesium bromide | MgBr₂ |
| Triphenylphosphine | P(C₆H₅)₃ |
| Calcium bis[bis(trimethylsilyl)amide] | Ca[N(Si(CH₃)₃)₂]₂ |
Theoretical and Computational Studies of Calcium Bromide Dihydrate
Quantum Chemical Calculations and Electronic Structure Analysis
Quantum chemical calculations are employed to understand the fundamental electronic properties and bonding nature of calcium bromide dihydrate. These first-principles methods can predict structures, spectra, and various material properties with high accuracy.
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, making it highly suitable for determining the properties of crystalline solids like this compound. DFT calculations can be used to optimize crystal lattice parameters and atomic positions, predicting the most stable geometric configuration.
For this compound, DFT studies would confirm experimental findings that it shares the same crystal structure as calcium chloride dihydrate, with adjustments for the larger size of the bromide ion nih.govresearchgate.netresearchgate.net. The calculations would involve minimizing the total energy of the system with respect to the atomic coordinates and unit cell dimensions. This process yields detailed structural information, including bond lengths, bond angles, and lattice constants, which can be compared with experimental data from techniques like X-ray diffraction. While specific DFT studies on CaBr₂·2H₂O are not widely documented in foundational literature, the methodology has been extensively validated for a wide range of hydrated crystals and ionic salts mdpi.comnih.gov.
Table 1: Predicted Crystallographic Data for Anhydrous Calcium Bromide (Analogous System) This table presents data for the related anhydrous compound, as detailed computational studies for the dihydrate are not broadly available. The anhydrous form crystallizes in the orthorhombic Pnnm space group.
| Parameter | Value |
| Crystal System | Orthorhombic |
| Space Group | Pnnm |
| Lattice Constant a | 4.37 Å |
| Lattice Constant b | 6.65 Å |
| Lattice Constant c | 6.91 Å |
| Ca-Br Bond Lengths | 2.90 Å (x4), 2.91 Å (x2) |
| Data sourced from the Materials Project materialsproject.org. |
The electronic band structure, a critical output of quantum chemical calculations, describes the ranges of energy that an electron is allowed to possess. For an ionic compound like this compound, a large band gap is expected between the valence band (composed primarily of bromine p-orbitals) and the conduction band (derived from calcium empty orbitals).
Calculations for the related anhydrous CaBr₂ predict a band gap of approximately 4.53 eV, indicating it is an insulator materialsproject.org. For the dihydrate, the presence of water molecules in the crystal lattice would be expected to influence the electronic structure. DFT calculations, often combined with more advanced methods like the GW approximation, can precisely determine this band gap west-code.org. These calculations also elucidate the nature of the gap (direct or indirect), which has implications for the material's optical properties, such as its transparency and its potential for luminescence.
Molecular Dynamics Simulations
Molecular Dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules. By solving Newton's equations of motion for a system of interacting particles, MD provides a detailed view of material properties and processes at the atomic scale.
MD simulations are particularly well-suited for studying hydrated salts. For this compound, simulations can model the dynamic behavior of the water molecules within the crystal lattice and in aqueous solutions. These simulations reveal the nature of hydrogen bonding between the water molecules and the bromide ions, as well as the coordination of water molecules around the calcium cation. Studies on analogous systems like aqueous calcium chloride show that the first hydration shell of the Ca²⁺ ion is well-defined, with Ca-O distances typically around 2.4 Å mdpi.com. Similar simulations for calcium bromide would explore how the larger, more polarizable bromide anion affects the local water structure and dynamics compared to the chloride ion.
In the solid state, this compound features a specific coordination environment for the calcium ion. The Ca²⁺ ion is coordinated by both bromide ions and the oxygen atoms of the water molecules. MD simulations, often based on force fields derived from quantum chemical calculations, can explore the stability of this coordination sphere.
In aqueous solutions, these simulations are used to calculate radial distribution functions (RDFs), which describe the probability of finding an atom at a certain distance from another atom. From the RDFs, coordination numbers (CNs) can be derived. For concentrated calcium chloride solutions, MD studies have shown CNs for Ca-O to be in the range of 4.5–7.1 and for Ca-Cl to be between 0.1 and 1.5, indicating the formation of both solvent-separated and contact ion pairs mdpi.com. Similar investigations for calcium bromide would provide a detailed picture of the ionic association and hydration structure in solution.
Table 2: Typical Coordination Parameters from MD Simulations of Aqueous Ca²⁺ Solutions This table is based on data for the analogous CaCl₂ system, illustrating the type of information obtained from MD simulations.
| Ion Pair | First Shell Distance (Å) | Coordination Number |
| Ca²⁺ – O(water) | 2.39 – 2.46 | 5.5 – 10.0 |
| Ca²⁺ – Cl⁻ | ~2.78 – 2.83 | Varies with concentration |
| Data derived from experimental and simulation studies on CaCl₂ solutions mdpi.com. |
The mobility of ions in a solution is a key property determining its electrical conductivity and its performance in applications like brines or electrolytes. MD simulations can be used to calculate the self-diffusion coefficients of Ca²⁺ and Br⁻ ions in aqueous solutions. By tracking the mean squared displacement of ions over time, these simulations provide insights into how ion mobility is affected by factors such as concentration and temperature. Studies on the analogous calcium chloride system have provided detailed data on the self-diffusion of Ca²⁺ and Cl⁻ ions, which serves as a benchmark for understanding the transport properties in halide brines acs.org. These simulations reveal the interplay between ion-water and ion-ion interactions that governs the macroscopic transport behavior of the solution.
Modeling of Crystal Growth and Nucleation Processes
The formation of this compound (CaBr₂·2H₂O) from aqueous solutions or through the hydration of its anhydrous or monohydrate forms involves two critical steps: nucleation and crystal growth. Theoretical and computational modeling provides indispensable tools for understanding the molecular-level mechanisms governing these phenomena. While specific computational studies focused exclusively on this compound are limited in publicly accessible literature, the established principles and methodologies for modeling ionic salt crystallization are directly applicable.
Classical Nucleation Theory (CNT): CNT is a fundamental framework used to describe the initial formation of a stable crystal nucleus from a metastable phase. wikipedia.orgyoutube.com It posits that there is a critical nucleus size (r) and an associated energy barrier (ΔG) that must be overcome for nucleation to proceed. This energy barrier arises from a competition between the favorable bulk free energy change of forming the stable solid phase and the unfavorable free energy cost of creating a new solid-liquid interface. wikipedia.org For this compound, CNT could be used to predict nucleation rates under various conditions of supersaturation and temperature, although the application of CNT is often limited by the difficulty in accurately determining macroscopic properties like surface tension for nanoscale nuclei. wikipedia.org
Molecular Dynamics (MD) Simulations: MD simulations offer a powerful atomistic approach to observe the dynamics of crystal growth directly. researchgate.netrsc.org This method involves solving Newton's equations of motion for a system of atoms and molecules, allowing researchers to track the trajectories of individual ions (Ca²⁺, Br⁻) and water molecules as they transition from the solution to the crystal lattice. nih.gov An MD simulation could, in principle, reveal the mechanisms of ion desolvation, surface integration, and the role of water molecules in structuring the growing crystal face. However, a significant challenge with MD is the timescale limitation; spontaneous nucleation and growth are often slow processes that can be difficult to capture within the nanosecond to microsecond timescales of typical simulations. nih.gov
Kinetic Monte Carlo (KMC) Simulations: KMC is a stochastic method that can bridge the timescale gap between MD simulations and macroscopic crystal growth. aps.org Instead of tracking full atomic trajectories, KMC models the system's evolution as a sequence of discrete events (e.g., ion attachment, detachment) with probabilities determined by their respective rates. aps.org These rates can be derived from experiments or from more fundamental calculations like MD or Density Functional Theory (DFT). A KMC model for this compound could simulate the growth of different crystal facets over longer timescales, predicting crystal morphology under various conditions.
While detailed models for CaBr₂·2H₂O are not prevalent, experimental studies provide a crucial foundation for future computational work. Recent investigations into the hydration and dehydration pathways of calcium bromide have confirmed that the dihydrate is a stable phase formed during the hydration of the monohydrate and dehydration of higher hydrates. nih.govresearchgate.nettue.nl Specifically, thermogravimetric analysis has identified the reversible transitions between the anhydrate, monohydrate, and dihydrate phases. tue.nl These experimentally determined transition conditions offer clear targets for validation and parameterization of future computational models.
Computational Materials Science Approaches
Computational materials science provides a suite of tools to predict and analyze the properties of materials like this compound from first principles, complementing experimental investigations. These methods are particularly valuable for exploring phases that may be difficult to synthesize or characterize in the lab and for understanding thermodynamic stability across a range of conditions.
Prediction of Novel Calcium Bromide Hydrate (B1144303) Phases
The calcium bromide-water system is known to form several stable hydrates, including the nonahydrate (CaBr₂·9H₂O), hexahydrate (CaBr₂·6H₂O), tetrahydrate (CaBr₂·4H₂O), and the dihydrate (CaBr₂·2H₂O). nih.govresearchgate.netnih.govresearchgate.netwikipedia.org Experimental studies have also confirmed the existence of a stable monohydrate (CaBr₂·H₂O). nih.govresearchgate.nettue.nl However, other intermediate hydrates with hydration numbers of 3, 1.5, and 0.5 have been proposed but remain disputed and unverified. nih.govresearchgate.nettue.nl
Computational methods, particularly those based on Density Functional Theory (DFT), are well-suited to address these uncertainties. DFT is a quantum mechanical modeling method used to investigate the electronic structure and energetics of many-body systems. mdpi.comund.edunih.gov By calculating the total energy of various candidate crystal structures, DFT can be used to predict their relative stability.
Methodology for Prediction:
Structure Prototyping: Potential crystal structures for hypothetical hydrates (e.g., CaBr₂·3H₂O) can be generated by modifying known structures of other salt hydrates or by using crystal structure prediction algorithms.
Geometry Optimization: DFT calculations are performed to relax these candidate structures, finding the lowest energy arrangement of atoms.
Energy Calculation: The formation enthalpy of each optimized structure is calculated to determine its thermodynamic stability relative to other known phases (e.g., CaBr₂·2H₂O + H₂O vs. CaBr₂·3H₂O).
Phonon Calculations: To ensure a predicted structure is dynamically stable (i.e., not just a saddle point on the potential energy surface), phonon dispersion calculations are performed. The absence of imaginary phonon frequencies indicates a true local minimum in energy. researchgate.net
While specific DFT studies predicting novel CaBr₂ hydrate phases are not yet prominent in the literature, this approach has been successfully applied to many other material systems. mdpi.commdpi.com Such studies could definitively confirm or refute the existence of the disputed intermediate hydrates and potentially uncover entirely new, stable phases of hydrated calcium bromide.
Simulation of Phase Transitions and Thermodynamic Properties
Understanding the thermodynamic properties and phase transitions of calcium bromide hydrates is crucial for applications such as thermal energy storage. tue.nl Computational simulations provide a powerful means to derive these properties and construct phase diagrams.
Thermodynamic Modeling (CALPHAD): The CALPHAD (Calculation of Phase Diagrams) approach is a powerful computational tool for modeling the thermodynamic properties of multi-component systems and calculating phase diagrams. researchgate.net A thermodynamic model for the CaBr₂-H₂O system has been developed based on experimental data, including osmotic coefficients and solubility measurements. researchgate.net This model utilizes equations to describe the Gibbs free energy of each phase (liquid, and various solid hydrate phases). By minimizing the total Gibbs energy of the system, it can predict solid-liquid equilibria and phase transitions as a function of temperature and composition. researchgate.net
The table below summarizes the experimentally confirmed solid phases in the NaBr–CaBr₂–H₂O system at 50 °C, which are foundational inputs for such thermodynamic models.
| Compound Name | Chemical Formula |
| Sodium Bromide Dihydrate | NaBr·2H₂O |
| Sodium Bromide (Anhydrous) | NaBr |
| Calcium Bromide Tetrahydrate | CaBr₂·4H₂O |
| Data derived from physicochemical analysis for thermodynamic modeling. researchgate.net |
Molecular Dynamics (MD) Simulations: MD simulations can also be employed to study phase transitions at a molecular level. nih.govresearchgate.net By simulating the system at different temperatures and pressures, one can observe the spontaneous transformation from one hydrate phase to another. Free energy calculation methods within the MD framework, such as thermodynamic integration or metadynamics, can be used to quantify the free energy difference between phases and accurately map out the phase boundaries. While MD simulations of phase transitions in other calcium-based compounds like calcium carbonate are common, direct simulations of the transitions between this compound and its neighboring hydrate phases are a promising area for future research. nih.govresearchgate.net
First-Principles Calculations: DFT can be used to calculate key thermodynamic properties from first principles. By combining DFT energy calculations with lattice dynamics (phonon calculations), one can compute thermodynamic quantities such as heat capacity and entropy. researchgate.net The NIST-JANAF thermochemical tables, for instance, provide standard thermodynamic data for anhydrous calcium bromide derived from experimental and theoretical sources. nist.gov
Table of Standard Thermodynamic Properties for Anhydrous Calcium Bromide (CaBr₂) at 298.15 K
| Property | Value | Units |
|---|---|---|
| Standard Molar Enthalpy of Formation (ΔfH°) | -647.9 | kJ/mol |
| Standard Molar Entropy (S°) | 130 | J/mol·K |
| Heat Capacity (Cp) | 75 | J/mol·K |
Data sourced from the NIST Chemistry WebBook. nist.gov
These computational approaches, from phenomenological models like CALPHAD to atomistic simulations with MD and DFT, provide a comprehensive framework for understanding and predicting the behavior of this compound and its related phases.
Advanced Analytical Methodologies for Research Applications
Development of High-Precision Spectroscopic Methods
High-precision spectroscopic methods are instrumental in the qualitative and quantitative analysis of bromide ions, a key component of calcium bromide. These techniques offer high sensitivity and selectivity, which are critical for research applications.
UV-Visible (UV-Vis) spectroscopy is a widely used technique for the determination of bromide. The method is often based on the oxidation of bromide to bromine, which then reacts with a chromogenic reagent to produce a colored compound that can be measured. For instance, the reaction of bromine with reagents like phenol (B47542) red or cresol (B1669610) red can be monitored spectrophotometrically. Advances in this area focus on the development of new chromogenic agents with higher molar absorptivity and selectivity to enhance detection limits and minimize interferences.
Fluorescence spectroscopy offers an even more sensitive approach for bromide detection. Certain fluorescent probes can be quenched or enhanced in the presence of bromide ions. Research in this area involves the design and synthesis of novel fluorophores that exhibit a specific response to bromide. These methods are particularly useful for trace-level detection of bromide in complex matrices.
Ion chromatography (IC) is a powerful technique for the separation and quantification of ions, including bromide. Advanced IC methods utilize high-capacity columns, novel eluent systems, and sensitive detectors to achieve low detection limits and high resolution. Suppressed conductivity detection is the most common detection method for bromide in IC. Recent advancements include the use of capillary ion chromatography, which offers higher efficiency and reduced eluent consumption.
IC is also crucial for bromide speciation, which is the determination of the different forms of bromine in a sample, such as bromide (Br-), bromate (B103136) (BrO3-), and other brominated species. This is particularly important in environmental and water treatment research where the presence of different bromine species can have varying impacts.
The analysis of calcium bromide in complex matrices, such as environmental samples or industrial process streams, often requires the use of coupled or hyphenated analytical techniques. These methods combine the separation power of chromatography with the detection capabilities of spectroscopy.
A common example is Ion Chromatography-Inductively Coupled Plasma-Mass Spectrometry (IC-ICP-MS). In this technique, IC separates the different bromine species, which are then introduced into an ICP-MS for highly sensitive and element-specific detection. This allows for the quantification of individual bromine compounds at very low concentrations. Another powerful combination is Liquid Chromatography-Mass Spectrometry (LC-MS), which is particularly useful for the analysis of non-volatile brominated organic compounds that may be present as impurities or degradation products.
Chromatographic Separations and Detection for Calcium Bromide Systems
Chromatographic techniques are central to the analysis of calcium bromide systems, enabling the separation and quantification of bromide, calcium, and related substances.
High-Performance Liquid Chromatography (HPLC) is a versatile technique for the analysis of non-volatile and thermally labile compounds. For the determination of bromide, reversed-phase HPLC with indirect UV detection is a common approach. In this method, a chromophoric ion is added to the mobile phase, and the analyte is detected as a negative peak.
Method development in HPLC for calcium bromide analysis involves optimizing parameters such as the column type, mobile phase composition, flow rate, and detector settings to achieve the desired separation and sensitivity. Validation of the developed method is a critical step to ensure its accuracy, precision, linearity, and robustness. A typical validation protocol would include the parameters outlined in the table below.
Table 1: Typical Parameters for HPLC Method Validation for Bromide Determination
| Validation Parameter | Description | Acceptance Criteria |
| Specificity | The ability to assess the analyte in the presence of components that may be expected to be present. | The analyte peak should be well-resolved from other peaks. |
| Linearity | The ability to elicit test results that are directly proportional to the concentration of the analyte. | Correlation coefficient (r²) ≥ 0.999 |
| Range | The interval between the upper and lower concentration of the analyte that has been demonstrated to be determined with suitable precision, accuracy, and linearity. | Typically 80% to 120% of the expected concentration. |
| Accuracy | The closeness of the test results obtained by the method to the true value. | Recovery of 98% to 102% for spiked samples. |
| Precision | The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. | Relative Standard Deviation (RSD) ≤ 2% |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. | Signal-to-noise ratio of 3:1 |
| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. | Signal-to-noise ratio of 10:1 |
| Robustness | A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters. | No significant change in results with minor variations in flow rate, temperature, etc. |
While calcium bromide itself is a non-volatile salt, Gas Chromatography (GC) is an essential technique for the analysis of volatile bromine-containing compounds that may be present as impurities or byproducts in industrial-grade calcium bromide. These can include compounds like methyl bromide or other brominated organic compounds.
For GC analysis, the sample is often derivatized to convert non-volatile brominated species into volatile derivatives that can be readily analyzed. The choice of derivatizing agent and reaction conditions is crucial for the success of the analysis. Electron Capture Detectors (ECD) are highly sensitive to halogenated compounds and are therefore well-suited for the detection of volatile bromine species. Mass spectrometry (MS) can also be coupled with GC (GC-MS) to provide definitive identification of the volatile bromine compounds.
Electrochemical Methods for Ion Sensing and Quantification
The precise and real-time quantification of calcium (Ca²⁺) and bromide (Br⁻) ions, the constituent ions of calcium bromide dihydrate, in various research media is crucial for understanding its behavior and applications. Electrochemical methods offer a robust and often portable solution for this purpose, with ion-selective electrodes (ISEs) being the most prominent technique. These methods are based on measuring the potential difference between a sensing electrode and a reference electrode, which correlates to the activity, and under controlled conditions, the concentration of the specific ion in the solution.
Ion-selective electrodes are designed to be highly selective for a particular ion. For the analysis of calcium bromide, separate ISEs for calcium and bromide ions are typically employed.
Calcium Ion-Selective Electrodes (Ca-ISEs):
Ca-ISEs are widely used for determining calcium ion concentrations in diverse aqueous environments, including water analysis, and in various industrial and laboratory settings. mt.comhannainst.com The most common type of Ca-ISE is the liquid membrane electrode. hannainst.com These electrodes utilize a water-immiscible organic liquid membrane, often composed of a poly(vinyl chloride) (PVC) matrix, containing a specific ionophore that selectively binds to calcium ions. hannainst.comsisco.com The interaction between the calcium ions and the ionophore at the membrane-sample interface generates a potential that is proportional to the calcium ion concentration in the sample. hannainst.com
The operational principle of a Ca-ISE involves the ion exchange between the aqueous sample solution and the organic polymer membrane. hannainst.com To ensure accurate measurements, the ionic strength of both the sample and the calibration standards is kept constant by adding an ionic strength adjuster (ISA) solution. hannainst.com This minimizes variations in the activity coefficient, allowing for the direct measurement of the free calcium ion concentration. hannainst.com
Bromide Ion-Selective Electrodes (Br-ISEs):
Similar to Ca-ISEs, Br-ISEs are specialized for the measurement of bromide ions in solution. ntsensors.comlokatork.com Solid-state Br-ISEs are common and typically feature a sensing pellet made of a silver halide, such as silver bromide (AgBr). hannainst.comhannainst.com The potential at the electrode surface changes due to the ion exchange between the insoluble crystal membrane and the bromide ions in the sample. hannainst.comhannainst.com
These electrodes can be either half-cell or combination electrodes. A half-cell ISE requires a separate reference electrode, while a combination ISE integrates both the sensing and reference electrodes into a single body for ease of use. hannainst.comhannainst.com For accurate bromide quantification, it is also essential to use an ISA to maintain a constant ionic strength across all measurements. hannainst.comhannainst.com Various electrochemical techniques can be employed with these electrodes, including direct potentiometry, cyclic voltammetry (CV), and square wave voltammetry (SWV), to investigate the electrochemical behavior and quantify bromide ions. researchgate.net
Table 1: Comparison of Electrochemical Methods for Calcium and Bromide Ion Sensing
| Feature | Calcium Ion-Selective Electrode (Ca-ISE) | Bromide Ion-Selective Electrode (Br-ISE) |
|---|---|---|
| Sensing Principle | Potentiometric measurement based on ion exchange at a liquid membrane containing a Ca²⁺-selective ionophore. hannainst.com | Potentiometric measurement based on ion exchange at a solid-state silver bromide (AgBr) pellet. hannainst.comhannainst.com |
| Common Membrane/Sensing Material | PVC matrix with an organic ion exchanger. hannainst.comsisco.com | Compressed silver bromide (AgBr) sensing pellet. hannainst.comhannainst.com |
| Typical Measurement Range | 3 µM (0.12 mg/L) to 1 M (40,080 mg/L). hannainst.com | 1 µM (0.08 mg/L) to 1 M (79,910 mg/L). hannainst.comhannainst.com |
| Key Operational Requirement | Use of an Ionic Strength Adjuster (ISA) to maintain constant ionic strength. hannainst.com | Use of an Ionic Strength Adjuster (ISA) to maintain constant ionic strength. hannainst.comhannainst.com |
| Common Applications | Water analysis, food and beverage industry, soil analysis. mt.comntsensors.com | Water quality testing, environmental monitoring, pharmaceutical analysis. ntsensors.comlokatork.comntsensors.com |
| Interfering Ions | K⁺, NH₄⁺, H⁺, Na⁺. ntsensors.com | Cl⁻, OH⁻, Ag⁺, S²⁻, CN⁻, I⁻. lokatork.comntsensors.com |
Novel Sensor Development for Calcium and Bromide Ions in Research Media
The demand for more sensitive, selective, and miniaturized analytical devices has driven significant research into novel sensor technologies for calcium and bromide ions. These advancements move beyond traditional ISEs, incorporating new materials and detection principles to enhance performance in complex research media.
Novel Calcium Ion Sensors:
Recent developments in calcium sensing have focused on creating miniaturized, all-solid-state sensors with improved stability and selectivity. One innovative approach involves the use of a two-layer nanocomposite thin film. mdpi.com In this design, a nanoporous zirconium silicate (B1173343) nanoparticle layer acts as the sensing surface, covered by a poly(vinyl chloride) (PVC) film embedded with functionalized silica (B1680970) nanoparticles. mdpi.com This bilayer structure has been shown to enhance Ca²⁺ selectivity by minimizing interference from other ions like potassium (K⁺). mdpi.com Such sensors have demonstrated super-Nernstian sensitivity, a low limit of detection, and excellent long-term stability, making them suitable for continuous monitoring applications. mdpi.com
Another area of innovation is the development of sensors based on silicon nanowires modified with phosphotyrosine, an amino acid that can complex with calcium ions with high affinity. researchgate.net When these modified nanowires are exposed to solutions containing calcium, their electrical conductance changes in proportion to the calcium concentration. researchgate.net This type of field-effect transistor (FET) based sensor offers the potential for real-time monitoring of calcium dynamics. researchgate.net Furthermore, microfluidic chips incorporating electrochemical sensors for simultaneous detection of multiple ions, including calcium, represent a significant step towards automated and high-throughput analysis with minimal sample volumes. theiet.org
Novel Bromide Ion Sensors:
For bromide ion detection, research has explored the use of nanomaterials and novel sensing platforms to overcome the limitations of conventional methods. Colorimetric sensors based on the anti-aggregation of gold nanoparticles (AuNPs) have been developed for the sensitive detection of bromide ions. researchgate.net In this system, the presence of bromide ions prevents the aggregation of AuNPs, resulting in a color change that can be visually observed or measured spectrophotometrically. researchgate.net
Fluorescent probes are another promising avenue for bromide sensing. For instance, a naphthalimide–benzimidazole conjugate-based silver ion (Ag⁺) complex has been designed to selectively detect bromide and chloride ions by varying the pH of the medium. researchgate.net This dual-function probe exhibits high sensitivity and selectivity for bromide at a specific pH. researchgate.net Additionally, all-solid-state Br-ISEs have been developed using materials like glassy carbon and PVC filmogens as solid substrates, offering advantages in terms of size, robustness, and ease of integration into multi-sensor systems for applications such as monitoring bromine extraction from seawater. royalsocietypublishing.org
Table 2: Research Findings on Novel Calcium and Bromide Ion Sensors
| Sensor Type | Analyte | Key Innovation | Reported Performance | Reference |
|---|---|---|---|---|
| Nanocomposite Thin Film Sensor | Calcium (Ca²⁺) | Two-layer design with ionically imprinted nanoparticles. | Super-Nernstian sensitivity (37 mV/Log[Ca²⁺]), 1 µM limit of detection, stable for over 3 months. | mdpi.com |
| Modified Silicon Nanowire FET | Calcium (Ca²⁺) | Phosphotyrosine modification for selective Ca²⁺ complexation. | Conductance increases with Ca²⁺ concentration up to 10 µM, low response to Na⁺ or K⁺. | researchgate.net |
| Microfluidic Chip | Calcium (Ca²⁺) & pH | Integration of multiple electrochemical sensors for simultaneous detection. | Requires small sample volume (70 µl), quick response time. | theiet.org |
| Colorimetric Gold Nanoparticle Sensor | Bromide (Br⁻) | Anti-aggregation of AuNPs in the presence of Br⁻. | Highly sensitive and selective for bromide detection. | researchgate.net |
| Fluorescent Probe | Bromide (Br⁻) | pH-controlled selective detection using a naphthalimide–benzimidazole conjugate. | High sensitivity with a limit of detection of 5 µM for Br⁻ at pH 8.0. | researchgate.net |
| All-Solid-State ISE | Bromide (Br⁻) | Use of solid substrates like glassy carbon for enhanced durability and integration. | Wide linear dynamic range (1.0 × 10⁻¹ to 1.0 × 10⁻⁷ M) with a near-Nernstian slope. | royalsocietypublishing.org |
Specialized Industrial and Material Science Applications of Calcium Bromide Dihydrate in Academic Research
Advanced Desiccation and Humidity Control Systems
The ability of calcium bromide and its hydrates to attract and absorb water vapor is a key area of investigation for creating advanced systems for controlling humidity.
The interaction between calcium bromide and water vapor involves a series of hydration and dehydration reactions, releasing or storing heat in the process. bham.ac.uk The transition between different hydrate (B1144303) forms, such as the dihydrate and hexahydrate, is a focus of thermodynamic study. bham.ac.uk Research has explored the hydration and dehydration pathways of calcium bromide, identifying stable monohydrate and dihydrate phases. acs.org The dihydrate form shares a similar crystal structure to calcium chloride dihydrate. acs.org
Thermodynamic equilibrium between the different solid hydrate phases and water vapor is described by the Clausius-Clapeyron equation, which relates the equilibrium vapor pressure, temperature, and enthalpy of reaction. researchgate.net The analysis of reaction enthalpy from various salt hydrates indicates that the energy associated with the sorption of one mole of water is relatively consistent across different materials. researchgate.net For building applications, research considers reactions that occur at temperatures below 150°C. researchgate.net
Understanding these thermodynamic relationships is crucial for designing efficient desiccation systems. While general thermodynamic principles of solid/gas sorption are well-established, detailed models specifically for the water vapor sorption of calcium bromide dihydrate are part of ongoing research. Studies have noted that for calcium bromide, a stable monohydrate phase exists between the anhydrate and dihydrate forms during both hydration and dehydration. acs.org
Table 1: Known Hydration Transitions of Calcium Bromide acs.org
| Dehydration Step | Hydration Step | Notes |
|---|---|---|
| Dihydrate -> Monohydrate | Monohydrate -> Dihydrate | A stable monohydrate is observed. |
| Monohydrate -> Anhydrate | Anhydrate -> Monohydrate | The monohydrate of CaBr₂ has a different crystal structure from that of CaCl₂. |
This table summarizes the identified stable hydrate transitions for calcium bromide under experimental conditions.
The speed at which this compound can absorb or release water vapor is critical for its application in dynamic humidity control systems. Kinetic studies focus on the rates of these hydration and dehydration processes. Research into the dehydration of calcium bromide shows that the process is time-dependent and influenced by temperature. tandfonline.com For instance, in one study, almost complete dehydration was achieved after heating for three hours. tandfonline.com The dehydration rate was observed to slow down significantly after the initial 30 minutes. tandfonline.com
The kinetics of water sorption are not just a function of the material itself but are also influenced by factors like the particle size of the salt and the water vapor pressure in the surrounding environment. researchgate.netfrontiersin.org For composite materials where a salt is impregnated into a porous host, the diffusion of water vapor through the pores can become a rate-limiting step. researchgate.net While much of the detailed kinetic modeling has been performed on analogous compounds like calcium chloride, the principles are applicable to calcium bromide. researchgate.netresearchgate.net The goal of such research is to optimize the material and system design to achieve rapid response times for desiccation. tandfonline.com
Table 2: Dehydration of Calcium Bromide Hydrate Over Time tandfonline.com
| Heating Time (hours) | Water Content (g-H₂O / g-solute) | Fraction of Final Heat Value (%) |
|---|---|---|
| 0.5 | >0.15 | ~40% |
| 1.0 | ~0.1 | ~60% |
| 2.0 | ~0.05 | ~85% |
This table presents experimental data on the dehydration of a calcium bromide solution over time, showing the reduction in water content and the corresponding increase in the potential heat of solution.
Academic research is exploring the integration of hygroscopic salts like calcium bromide into composite materials for "smart" or passive humidity control. mdpi.com The concept involves embedding the salt within a stable, porous host matrix, such as diatomaceous earth or silica (B1680970) gel. researchgate.netmdpi.com This approach aims to harness the salt's high moisture-absorbing capacity while preventing issues like deliquescence (dissolving in absorbed water) and material degradation. mdpi.com
These composite materials can passively regulate the relative humidity of an environment by absorbing excess moisture and releasing it when conditions become dry. The performance of such materials depends on the properties of the host matrix, the amount of salt loading, and the interaction between the salt and the host. mdpi.com While calcium chloride is a commonly studied salt for these applications, calcium bromide is also a candidate due to its hygroscopic nature. mdpi.commdpi.com The development of such intelligent humidity control materials is aimed at applications where stable environmental conditions are critical, such as in museums or for the preservation of sensitive equipment. mdpi.com
Heat Storage and Thermochemical Energy Systems
This compound and its associated hydration reactions are investigated for their potential in thermochemical energy storage (TCES). These systems store energy via a reversible chemical reaction, offering high energy density and the possibility of long-term storage with minimal heat loss. researchgate.netmdpi.com
Researchers have designed and evaluated heat storage systems that utilize the hydration of anhydrous calcium bromide to produce heat. tandfonline.comtandfonline.com In a typical design, waste heat is used to dehydrate the calcium bromide solution, storing the energy in the form of anhydrous salt. When heat is needed, water is reintroduced, and the exothermic dissolution and hydration reaction releases the stored energy. tandfonline.com
One experimental system, designed for potential use in automobiles, selected calcium bromide for its high heat yield from the dissolution reaction. researchgate.nettandfonline.com This system, which avoids the need for a separate evaporator by using a direct solid-liquid reaction, was able to recover 582 kJ per liter of water, achieving 90% of the theoretical heat value. tandfonline.com The performance evaluation showed that during the first minute of the reaction, the heat recovery reached 73% of the theoretical value, with an average power output of 5.79 kW/L-H₂O. tandfonline.com The design of the reactor is crucial for efficient heat transfer and for achieving a high dehydration rate, which in turn maximizes the heat storage capacity. tandfonline.com
Table 3: Performance of an Experimental CaBr₂ Heat Storage System tandfonline.com
| Parameter | Value | Unit |
|---|---|---|
| Reactants | Solid CaBr₂ and Liquid H₂O | - |
| Heat Recovery | 582 | kJ/L-H₂O |
| Theoretical Heat Value Achievement | 90 | % |
| Initial Heat Recovery (first 60s) | 73 | % of theoretical |
| Average Power Output (first 60s) | 5.79 | kW/L-H₂O |
This table summarizes the performance metrics of a lab-scale heat storage system based on the hydration of calcium bromide.
For any thermochemical storage system to be viable, the storage material must demonstrate excellent stability over many charge-discharge cycles. osti.gov Academic studies have investigated the long-term performance of calcium bromide for this purpose. In a key study, the hydration-dehydration cycle was repeated 100 times. tandfonline.com The results showed no degradation in the chemical composition of the calcium bromide after these cycles, indicating excellent chemical stability. researchgate.nettandfonline.com
Furthermore, the heat storage performance remained consistent. The heat of solution measured for the regenerated calcium bromide powder was stable throughout the 100-cycle test. tandfonline.com This stability is a significant advantage for calcium-based thermochemical materials. rsc.org Issues that can affect other salt hydrates, such as incongruent melting or phase separation, did not appear to be a factor for calcium bromide under the tested conditions. tandfonline.comosti.gov This robust cycling performance confirms that calcium bromide is a promising candidate for the development of durable, long-term thermochemical energy storage systems. doi.org
Thermodynamic Efficiency of Hydration-Dehydration Cycles for Energy Applications
Calcium bromide and its hydrates are subjects of research for thermochemical energy storage, a method that stores heat through reversible chemical reactions. tandfonline.comresearchgate.net The hydration and dehydration cycle of calcium bromide is particularly studied for its potential in applications like waste heat recovery and building heating. tandfonline.comresearchgate.netosti.gov
Research into the hydration-dehydration cycles of calcium bromide focuses on its high heat storage density and the significant heat yield from the hydration reaction. tandfonline.comresearchgate.nettandfonline.com In one study, a heat recovery of 582 kJ/L-H2O was achieved, which represents 90% of the theoretical heat value. tandfonline.com Notably, 73% of this heat recovery was accomplished within the first minute of the reaction. tandfonline.com The stability of calcium bromide is a key advantage; research has shown no degradation in its chemical composition even after 100 cycles of hydration and dehydration. tandfonline.comresearchgate.net
The transition between different hydrate forms is crucial for the efficiency of these energy storage systems. Studies have examined the hydration pathways of calcium bromide, identifying stable monohydrate and dihydrate forms. acs.org The crystal structure of the dihydrate is similar to that of calcium chloride dihydrate. acs.org Understanding the conditions for these transitions, including temperature and water vapor pressure, is essential for optimizing the energy storage and release process. acs.org For instance, the dehydration of CaBr₂·6H₂O can be completed within minutes under specific conditions, indicating the potential for rapid energy discharge. tandfonline.com
The following table summarizes key thermodynamic data from a study on calcium bromide for heat storage:
| Parameter | Value | Reference |
| Heat Recovery | 582 kJ/L-H2O | tandfonline.com |
| Theoretical Heat Value Achievement | 90% | tandfonline.com |
| Heat Recovery in First Minute | 73% of theoretical value | tandfonline.com |
| Dehydration Time for Near Completion | 3 hours | researchgate.net |
| Cycling Stability | No degradation after 100 cycles | tandfonline.comresearchgate.net |
Specialized Drilling and Completion Fluids Research
Calcium bromide is a critical component in the formulation of high-density, solids-free brines used as drilling and completion fluids in the oil and gas industry. rockchemicalsinc.comcrecompany.comtethyschemical.com Its primary functions are to control formation pressures, stabilize the wellbore, and minimize damage to the producing formation. rockchemicalsinc.comcrecompany.comcrecompany.com
Fluid Rheology and Stability under Extreme Geothermal Conditions
The rheological properties and thermal stability of drilling fluids are paramount, especially in high-pressure, high-temperature (HPHT) environments encountered in deep oil and gas wells and geothermal drilling. researchgate.netosti.gov Calcium bromide brines exhibit excellent thermal stability, maintaining their properties under these extreme conditions. rockchemicalsinc.comcrecompany.com This stability reduces the need for frequent fluid adjustments, which is critical in deepwater and ultra-deepwater operations. rockchemicalsinc.com
Research has shown that sepiolite-based muds formulated with calcium bromide brines maintain good rheological properties at temperatures up to 221°C. researchgate.net These fluids are also resistant to salt intrusion, with their rheology improving as salt content increases. researchgate.net The high density of calcium bromide brines helps to counterbalance the pressure from surrounding rock formations, preventing "kicks" and blowouts. rockchemicalsinc.comcrecompany.com
The table below presents data on the stability of a drilling fluid containing calcium bromide:
| Property | Condition | Result | Reference |
| Rheological Stability | Up to 221°C | Good | researchgate.net |
| Salt Intrusion Sensitivity | Increasing salt content | Improved rheology | researchgate.net |
| Thermal Stability | HPHT environments | Maintains properties | rockchemicalsinc.comcrecompany.com |
Environmental Engineering Aspects of Brine Disposal and Recycling
The disposal of used drilling brines is a significant environmental consideration. tidjma.tnqu.edu.qa The management of calcium bromide solutions must adhere to local and international environmental regulations. tidjma.tn The industry is increasingly focused on waste minimization through the recycling and reuse of these brines. tidjma.tnresearchgate.net
One of the promising alternatives to direct disposal is the reuse of the brine, which reduces pollution and minimizes waste volume. researchgate.net Technologies are being developed and implemented to recover both the brine and water, or to remove pollutants to comply with environmental standards for discharge. qu.edu.qaresearchgate.net The main environmental concern with brine disposal is its potential impact on aquatic life and the persistence of its components in the environment if not managed correctly. tidjma.tn
Materials for Optoelectronics and Advanced Coatings
Effects of this compound on Polymer Layer Properties
Recent academic research has begun to explore the use of this compound in the development of advanced materials, specifically in the context of polymer layers for potential optoelectronic applications and coatings. researchgate.netdntb.gov.uaku.ac.th
A study investigated the effect of calcium bromide hydrate on the structural and optical properties of polyethylene (B3416737) glycol/niobium pentoxide polymer layers. researchgate.netdntb.gov.uaku.ac.th While the full details of the findings are emerging, this line of inquiry suggests an interest in how the incorporation of this salt hydrate can modify the characteristics of polymer composites. In a related field, research on calcium silicate (B1173343) hydrate/polymer complexes has shown that certain cationic polymers can be intercalated into the calcium silicate hydrate (C–S–H) structure. cambridge.org This process leads to an expansion of the interlayer spacing and indicates a strong interaction between the polymer and the inorganic host. cambridge.org While this study did not use calcium bromide directly, it demonstrates the principle of modifying material properties by incorporating salts and polymers, a concept that could be extended to systems involving this compound. The interaction of polymers with inorganic compounds can lead to physical densification, reducing porosity and enhancing mechanical properties in materials like concrete. researchgate.net
Integration into Advanced Optical Materials
Academic research has identified the potential of calcium bromide, in its anhydrous and hydrated forms, for the development of advanced optical materials, particularly in the field of scintillators and polymer composites. Scintillation materials are crucial for detecting high-energy radiation, as they absorb this radiation and re-emit the energy as light, an optical phenomenon that can be measured.
Research into inorganic scintillators has explored the properties of europium-doped calcium bromide (CaBr₂:Eu²⁺). researchgate.net These materials are investigated for their light yield and energy resolution, which are critical performance metrics for radiation detectors used in national security and medical imaging. osti.govresearchgate.net While much of the fundamental research focuses on the anhydrous form, the hydrate is a common precursor and its properties are relevant to the synthesis and performance of the final optical material. americanelements.comacs.org Studies have reported that CaBr₂:Eu²⁺ can act as a bright scintillator. researchgate.net
Furthermore, direct research on calcium bromide hydrate has shown its influence on the optical properties of polymer layers. One study investigated the effect of calcium bromide hydrate on the structural and optical characteristics of polyethylene glycol/niobium pentoxide polymer layers, indicating its role in modifying the optical behavior of composite materials. dntb.gov.ua While the primary focus in high-energy physics and medical imaging is on high-purity anhydrous crystals, the use of the hydrate in other optical material applications, such as polymer composites, remains an area of investigation. hellma-materials.commdpi.com
Advanced Cementitious Materials Research
In the realm of construction and material science, calcium bromide is investigated as a functional admixture in cementitious systems. Research focuses on its role as an early-strength agent, particularly for concrete applications in low-temperature environments where the hydration of cement is typically slow. wfxcchemical.com The addition of calcium bromide to cement pastes and mortars has been shown to accelerate strength development and shorten setting times, making it a compound of interest for enhancing construction efficiency and material performance. wfxcchemical.comresearchgate.net
Influence on Early Strength Development and Hydration Kinetics in Mortar
Calcium bromide has a marked effect on the early hydration kinetics of Portland cement, leading to accelerated strength gain. wfxcchemical.com Its incorporation into mortar has been found to be particularly effective at low temperatures. For instance, at a curing temperature of 5°C, the addition of 1.0% calcium bromide resulted in mortar strength at each age tested that was comparable to or even exceeded that of control samples cured at a standard 20°C. researchgate.net
The mechanism behind this acceleration involves several factors. Calcium bromide increases the dissolution and hydration rates of tricalcium silicate (C₃S), a primary mineral in cement, by shortening the induction period of hydration. wfxcchemical.com It also increases the maximum rate of heat release and the total cumulative heat released during hydration. wfxcchemical.com Research has shown that with a 1.5% dosage of CaBr₂, the final setting time of mortar can be significantly reduced, and compressive strength can be substantially increased within the first week of curing. researchgate.net This acceleration is crucial for preventing initial frost damage and allowing for construction to proceed in cold weather. researchgate.netwfxcchemical.com
| Property | Control (No CaBr₂) | With 1.5% CaBr₂ | Change |
|---|---|---|---|
| Final Setting Time | 6.5 min | 5.58 min | -14.2% |
| 1-day Compressive Strength | Reference Value | +42.7% | +42.7% |
| 3-day Compressive Strength | Reference Value | +28.96% | +28.96% |
| 7-day Compressive Strength | Reference Value | +32.47% | +32.47% |
Interactive Data Table: Research findings on the influence of calcium bromide on mortar properties. researchgate.net
Formation of Novel Crystal Phases in Calcium Aluminate Systems
A key finding in the study of calcium bromide in cement is its reaction with tricalcium aluminate (C₃A), another principal component of cement, to form novel crystalline phases. americanelements.comresearchgate.net Through X-ray diffraction (XRD) and Raman analysis, researchers have identified the formation of a new bromoaluminate calcium hydrate phase with the chemical formula Ca₄Al₂O₆Br₂·10H₂O. wfxcchemical.comresearchgate.net
This new phase is formed in various systems, including those containing just C₃A and water, as well as more complex systems with gypsum and other accelerators. researchgate.net The formation of the Ca₄Al₂O₆Br₂·10H₂O crystal is considered a primary factor in the observed shortening of setting times and the enhancement of early strength in mortars modified with calcium bromide. americanelements.comresearchgate.net This crystalline product contributes directly to the solid matrix of the hydrating cement paste, influencing its physical and mechanical properties from a very early age. wfxcchemical.com The study of such novel phases is critical to understanding the fundamental chemical interactions between admixtures and cement components. researchgate.nethellma-materials.com
Microstructural Evolution in Calcium Bromide-Modified Cement Systems
The addition of calcium bromide significantly alters the microstructural development of hydrating cement systems. The accelerated hydration reactions and the formation of new products lead to a denser and more refined microstructure at early ages. wfxcchemical.com
Scanning electron microscopy (SEM) analyses reveal that the formation of the novel bromoaluminate phase (Ca₄Al₂O₆Br₂·10H₂O) and bromine-containing calcium-silicate-hydrate (C-S-H) gels results in a modified crystalline arrangement. wfxcchemical.com These hydration products accumulate and bond together, filling the pore space within the cement matrix more effectively than in unmodified systems. wfxcchemical.com This process leads to a denser microstructure, which is directly responsible for the observed increases in compressive strength. wfxcchemical.com The generation of large amounts of calcium hydroxide (B78521) (Ca(OH)₂) after just 12 hours, alongside the novel bromine-containing phases, contributes to this densification, creating a more robust and less permeable material. wfxcchemical.com
| Microstructural Feature | Observation in CaBr₂-Modified System | Reference |
|---|---|---|
| Primary Hydration Products | C-S-H, Ca(OH)₂, Ettringite | wfxcchemical.com |
| Novel Hydration Products | Bromine-containing C-S-H gel, Hydrated calcium bromoaluminate (Ca₄Al₂O₆Br₂·10H₂O) | wfxcchemical.comresearchgate.net |
| Morphology | New products pile up and bond, resulting in a denser structure | wfxcchemical.com |
| Pore Structure | Refined pore structure due to accelerated formation of hydration products | wfxcchemical.com |
Interactive Data Table: Summary of microstructural changes observed in cement systems modified with calcium bromide.
Environmental and Geochemical Research Contexts of Calcium Bromide
Bromide Speciation and Transport in Aquatic and Terrestrial Systems
In both aquatic and terrestrial environments, the bromide ion (Br⁻) is the principal species of interest originating from calcium bromide.
Aquatic Systems: Bromide is widely distributed in aquatic systems, with seawater containing an average concentration of about 65 mg/L. nih.gov It is generally considered a conservative ion, meaning it moves with water without significant loss from the water column. nih.gov However, this conservative nature can be altered. In the presence of strong oxidants used in water treatment, such as ozone or chlorine, bromide can be oxidized to form brominated disinfection byproducts, including the regulated substance bromate (B103136) (BrO₃⁻). nih.govnih.gov
Terrestrial Systems: In soils, bromide also exhibits high mobility. Because both bromide and the surfaces of most soil particles carry a negative charge, there is minimal adsorption, allowing bromide to travel readily with soil water. This property has led to its common use as a tracer in hydrological studies to track water movement. stanford.educopernicus.org However, the assumption of it being completely unreactive has been challenged, as studies now show that bromide can be retained in soils with high organic matter content and participates in dynamic biogeochemical cycling between inorganic and organic forms. stanford.edu Research in peat bogs has indicated that a significant portion of bromine can be bound in organic forms. copernicus.org
Role in Geochemical Cycles of Bromine
The geochemical cycle of bromine describes the movement of this element between the lithosphere, hydrosphere, biosphere, and atmosphere. Natural sources of bromine are extensive and include volcanic eruptions, geothermal streams, and seawater, which is the largest reservoir. nih.govwikipedia.org Bromine is present in the Earth's crust as bromide salts in evaporite deposits and is also synthesized into organic compounds by marine algae. wikipedia.org
The cycle involves the release of bromine from sources like sea spray aerosols into the atmosphere. wikipedia.org In the atmosphere, bromine compounds are critical in chemical reactions that affect the balance of ozone. researchgate.net Reactive bromine atoms can lead to the destruction of both tropospheric and stratospheric ozone. wikipedia.orgresearchgate.net Following its atmospheric journey, bromine is returned to the Earth's surface through wet and dry deposition, entering soil and water systems. nih.gov The high solubility of salts like calcium bromide ensures that the bromide ion is easily mobilized by rainfall and runoff, eventually making its way back to the oceans and completing the cycle. While once considered to exist primarily as an unreactive inorganic ion, it is now understood that bromine participates in complex biogeochemical cycling, including the formation of organobromine compounds in soils and sediments. stanford.edu
Mitigation of Mercury Emissions in Combustion Processes
A crucial industrial application of calcium bromide is in controlling mercury emissions from sources like coal-fired power plants. omanchem.comindiacenosphere.com This technology is vital for meeting stringent environmental regulations on mercury, a potent neurotoxin. andritz.comuab.edu
Most mercury released during coal combustion is in its elemental form (Hg⁰), which is volatile and not easily captured by standard pollution control equipment. wpi.edu The introduction of calcium bromide into the combustion process provides a source of bromine that facilitates the oxidation of elemental mercury into more reactive and water-soluble forms, such as mercuric bromide (HgBr₂). omanchem.comoceanchemgroup.com
When sprayed on coal before combustion, calcium bromide decomposes at high temperatures, releasing bromine. indiacenosphere.comoceanchemgroup.com This bromine then reacts with elemental mercury in the flue gas. The oxidation process is believed to occur in steps:
Hg⁰ + Br → HgBr
HgBr + Br → HgBr₂
This oxidized mercury (Hg²⁺) is more readily captured by downstream air pollution control devices, such as wet flue gas desulfurization (WFGD) systems. andritz.comuab.edu Studies have shown that bromine is a more effective oxidizing agent for mercury than chlorine, another halogen naturally present in coal. wpi.eduacs.org
To maximize mercury capture and minimize operational costs, the process of introducing calcium bromide must be optimized. Key parameters include the injection method, injection rate, flue gas temperature, and the composition of the fuel.
Bromine-based compounds can be added at various stages: directly to the coal before burning, injected as a spray into the combustion chamber, or added to the flue gas downstream. bsef.com The goal is to achieve over 90% mercury removal, a target set by regulations like the Mercury and Air Toxics Standards. uab.edubsef.compowerengineeringint.com The effectiveness of this process is influenced by several operational factors. For instance, the presence of sulfur dioxide (SO₂) can reduce the effectiveness of mercury oxidation by bromine. osti.gov Conversely, fly ash, particularly its unburned carbon component, can significantly promote the oxidation of mercury by bromine. researchgate.net
Table 9.1: Parameters for Optimizing Mercury Emission Control with Bromide
| Parameter | Typical Range / Condition | Impact on Mercury Capture Efficiency | Research Finding |
|---|---|---|---|
| Bromide Injection Rate | 30 - 250 mg/kg (ppmw) of coal | Increasing the injection rate generally boosts mercury oxidation and capture. researchgate.net | An injection rate of 30 mg/kg was sufficient to reduce mercury concentrations below 1 µg/Nm³. researchgate.net |
| Flue Gas Temperature | 350 - 410 K (approx. 77 - 137 °C) | Gas-phase oxidation rates of Hg⁰ by Br₂ tend to decrease as temperature increases. researchgate.net | The oxidation by bromine is sensitive to the gas cooling (quench) rate, with more oxidation occurring at lower rates. osti.gov |
| Fuel Composition | Bituminous, Sub-bituminous (e.g., PRB coal) | Coals with low natural halogen content (like PRB) benefit most from bromide addition. uab.edu | Bromine is more effective than chlorine on a molar basis for mercury oxidation. acs.orgosti.gov |
| Presence of Other Gases | SO₂, NO, HCl | SO₂ can inhibit mercury capture, while fly ash and NO can promote it under certain conditions. osti.govresearchgate.net | SO₂ concentrations as low as 50 ppmv significantly reduced mercury oxidation by bromine. osti.gov |
Future Research Directions and Emerging Paradigms for Calcium Bromide Dihydrate
Integration with Nanotechnology and Advanced Materials Design
The convergence of calcium bromide dihydrate with nanotechnology presents a frontier for creating advanced materials with tailored properties. High purity, submicron, and nanopowder forms of calcium bromide are being considered for various applications. americanelements.com
Recent research has demonstrated the facile preparation of chitin (B13524) gels using a highly concentrated this compound/methanol solution at room temperature. rsc.org These gels can be efficiently converted into porous chitin materials. rsc.org The porosity and mechanical properties of these materials can be controlled by the chitin content in the initial gel. rsc.org This method opens avenues for designing novel biomaterials with specific structural characteristics.
Furthermore, nanotechnology is being explored for oilfield scale management, where the formation of mineral scales like calcium carbonate can cause significant operational issues. acs.org While research has focused on nanoparticles for scale inhibition, the principles could be extended to incorporate or interact with calcium bromide in drilling and completion fluids. acs.org The synthesis of calcium carbonate nanoparticles is another area of active research, with methods like precipitation being widely used. nih.gov
In the realm of construction materials, studies have shown that calcium bromide can influence the early strength of mortar. researchgate.net It participates in the hydration process, forming new crystalline phases such as Ca₄Al₂O₆Br₂·10H₂O, which contributes to accelerated setting times and enhanced compressive strength. researchgate.net This suggests a potential for designing high-performance cementitious materials by incorporating calcium bromide.
Machine Learning and AI in Predicting this compound Behavior
The application of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the study of chemical compounds, including this compound. These computational tools can accelerate materials discovery and design by predicting material properties based on compositional and processing parameters. eurekalert.orgresearchgate.net
ML models can be trained to predict the physical properties of materials, and their accuracy can be significantly improved by incorporating experimental data such as X-ray diffraction (XRD) and differential scanning calorimetry (DSC). eurekalert.org This approach can be particularly useful for predicting the behavior of this compound in various systems, potentially reducing the number of experiments required. eurekalert.org For instance, AI techniques are being developed to enhance the prediction accuracy of material properties even with a small number of experiments by efficiently utilizing structural data. eurekalert.org
Explainable AI (XAI) is also emerging as a critical tool. nih.gov While machine learning models can provide accurate predictions, they are often seen as "black boxes." nih.gov XAI aims to make these predictions interpretable, providing insights into the underlying chemical and physical principles. nih.gov This could be applied to understand the complex interactions of this compound in solution or within composite materials. For example, ML algorithms have been developed to predict the atomic charges of calcium ions in calcium-binding proteins, demonstrating the potential for detailed analysis of ion-specific behavior. nih.gov
Sustainable Synthesis and Recycling Methodologies
There is a growing emphasis on developing sustainable and environmentally friendly chemical processes. For this compound, this includes greener synthesis routes and efficient recycling methods for bromide-containing brines.
Traditional manufacturing of calcium bromide involves the reaction of calcium oxide or calcium carbonate with hydrobromic acid. wikipedia.org Alternative, more sustainable synthesis methods are an area for future research. One approach involves the reaction of calcium hydroxide (B78521), oxide, or carbonate with bromine and a reducing agent like formic acid or formaldehyde. wikipedia.orgnih.gov Another method utilizes the reaction of hydrogen bromide with calcium hydroxide. nih.gov
The recycling of bromide-containing brines, which are extensively used in industries like oil and gas, is a significant area of research. onepetro.org These brines are often viscosified with polymers, making them difficult to reclaim through simple filtration. onepetro.org A novel process has been developed that uses electrolysis to generate oxidants directly in the used brine, which breaks down the viscosifying polymers and allows for conventional filtration and reuse of the brine. onepetro.org This process keeps the brine composition and density essentially unchanged. onepetro.org
Other brine treatment processes focus on removing contaminants to allow for reuse or safe disposal. samcotech.comsamcotech.com These can include precipitation, membrane filtration, and ion exchange to remove impurities like metals and suspended solids. samcotech.com The development of zero liquid discharge (ZLD) technologies is also a key goal, aiming to recover valuable salts and eliminate liquid waste. imformed.com For instance, fractional crystallization can be used to separate different salts from a single brine source. imformed.com
Interdisciplinary Research with Related Chemical Systems
The behavior and potential applications of this compound can be further illuminated through interdisciplinary research that examines its interactions within more complex chemical systems.
Phase equilibrium studies are crucial for understanding the behavior of calcium bromide in mixed-salt solutions. Research on the ternary systems of NaBr + CaBr₂ + H₂O and LiBr-CaBr₂-H₂O, as well as the quaternary system NaBr + MgBr₂ + CaBr₂ + H₂O, provides fundamental data on solubility and the formation of different hydrated species and double salts at various temperatures. acs.orgbas.bg For example, at 35°C in the LiBr-CaBr₂-H₂O system, the equilibrium crystallization includes CaBr₂·4H₂O and CaBr₂·2H₂O. bas.bg Such studies are vital for applications in areas like the extraction of minerals from natural brines. bas.bg
The interaction of calcium bromide with other compounds is also a key research area. In carbon capture technologies, calcium-based sorbents like calcium oxide (CaO) are used to absorb CO₂. researchgate.net Studies have explored doping these sorbents with calcium bromide to enhance their performance. researchgate.net The presence of calcium bromide can affect the kinetics and efficiency of the carbonation reaction. researchgate.netrsc.org
Furthermore, the study of binary systems such as CaBr₂–CaHBr and CaCl₂–CaBr₂ reveals eutectic behavior and the formation of solid solutions, which is important for high-temperature applications. researchgate.net Understanding these phase diagrams is essential for developing new materials with specific melting points and conductive properties. researchgate.net
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
